molecular formula C24H18F3N3O B12370166 VT-105

VT-105

Cat. No.: B12370166
M. Wt: 421.4 g/mol
InChI Key: FUKXXBXVSANFJK-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VT-105 is a useful research compound. Its molecular formula is C24H18F3N3O and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H18F3N3O

Molecular Weight

421.4 g/mol

IUPAC Name

N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide

InChI

InChI=1S/C24H18F3N3O/c1-15(21-7-2-3-12-28-21)30-23(31)18-13-17-5-4-6-20(22(17)29-14-18)16-8-10-19(11-9-16)24(25,26)27/h2-15H,1H3,(H,30,31)/t15-/m0/s1

InChI Key

FUKXXBXVSANFJK-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CN=C3C(=C2)C=CC=C3C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of VT-105, a Potent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors are the final downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ translocate to the nucleus and bind to TEADs, driving the expression of genes that promote cell proliferation and survival.[1][2][3][4] this compound is a potent, selective, small-molecule inhibitor of TEAD transcription factors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity.

The Yap-TEAD Signaling Pathway: A Key Oncogenic Driver

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[3][4] In many cancers, mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), lead to the constitutive activation of YAP/TAZ.[1] Nuclear YAP/TAZ then bind to TEAD transcription factors (TEAD1-4) to drive a pro-proliferative and anti-apoptotic gene expression program.[5] This makes the YAP-TEAD interaction a compelling target for anti-cancer therapeutics.

cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) cluster_nucleus Nucleus Upstream Signals Upstream Signals Hippo Kinase Cascade Hippo Kinase Cascade Upstream Signals->Hippo Kinase Cascade Activates Phosphorylated YAP/TAZ Phosphorylated YAP/TAZ Hippo Kinase Cascade->Phosphorylated YAP/TAZ Phosphorylates Cytoplasmic Sequestration/Degradation Cytoplasmic Sequestration/Degradation Phosphorylated YAP/TAZ->Cytoplasmic Sequestration/Degradation Loss of Upstream Signals / Mutations (e.g., NF2) Loss of Upstream Signals / Mutations (e.g., NF2) Inactive Hippo Kinase Cascade Inactive Hippo Kinase Cascade Loss of Upstream Signals / Mutations (e.g., NF2)->Inactive Hippo Kinase Cascade Inactivates YAP/TAZ YAP/TAZ Inactive Hippo Kinase Cascade->YAP/TAZ Allows nuclear translocation of TEAD TEAD YAP/TAZ->TEAD Binds to Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression Drives Nucleus Nucleus

Figure 1: The Hippo Signaling Pathway.

This compound Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

This compound employs a novel mechanism to disrupt the YAP-TEAD interaction. It acts as an inhibitor of TEAD auto-palmitoylation, a crucial post-translational modification required for TEAD's interaction with YAP/TAZ.

Binding to the TEAD Palmitate-Binding Pocket

TEAD transcription factors possess a central hydrophobic pocket that binds palmitic acid. This S-palmitoylation of a conserved cysteine residue is essential for stabilizing the TEAD protein and enabling its interaction with YAP/TAZ. This compound is designed to occupy this palmitate-binding pocket.[1][2] The co-crystal structure of this compound with TEAD3 (PDB: 7CNL) reveals that the inhibitor binds within this central hydrophobic pocket, thereby physically blocking the site of palmitoylation.[1][3]

Disruption of the YAP-TEAD Interaction

By preventing TEAD auto-palmitoylation, this compound allosterically inhibits the binding of YAP and TAZ to TEAD.[1] This disruption of the protein-protein interaction is the key step in this compound's mechanism of action, leading to the suppression of TEAD-dependent transcriptional activity.

cluster_Normal Normal TEAD Function cluster_Inhibition This compound Inhibition Palmitic Acid Palmitic Acid TEAD TEAD Palmitic Acid->TEAD Binds to palmitate pocket Palmitoylated TEAD Palmitoylated TEAD TEAD->Palmitoylated TEAD Auto-palmitoylation Active Complex Active Complex Palmitoylated TEAD->Active Complex YAP/TAZ YAP/TAZ YAP/TAZ->Palmitoylated TEAD Binds to Gene Transcription Gene Transcription Active Complex->Gene Transcription Promotes This compound This compound TEAD_inhibited TEAD This compound->TEAD_inhibited Binds to palmitate pocket Inactive Complex Inactive Complex TEAD_inhibited->Inactive Complex Palmitoylation blocked YAP/TAZ_inhibited YAP/TAZ YAP/TAZ_inhibited->TEAD_inhibited Binding disrupted Inactive Complex->Gene Transcription Inhibits

Figure 2: Mechanism of this compound Inhibition.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds from the discovery series.

CompoundYAP Reporter Assay IC50 (nM)NotesReference
This compound 10.4Potent inhibitor of YAP/TAZ-TEAD promoted gene transcription.[1]
VT-103-TEAD1-selective inhibitor.[1]
VT-104-Broader spectrum TEAD inhibitor.[1]
VT-107-Pan-TEAD inhibitor.[1]

Note: Specific IC50 values for TEAD palmitoylation and cell proliferation for this compound are not explicitly provided in a tabular format in the primary literature. The focus of the publication is on the broader series of compounds.

Preclinical Efficacy

This compound and its analogs have demonstrated potent anti-proliferative activity in cancer cell lines with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] These compounds show high selectivity, with significantly less activity in wild-type cells.[1] In vivo studies with related compounds in mouse xenograft models of NF2-deficient mesothelioma have shown significant tumor growth inhibition.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

YAP Reporter Assay

start Seed HEK293T cells with YAP/TAZ-responsive luciferase reporter treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Calculate IC50 values measure->analyze

Figure 3: YAP Reporter Assay Workflow.
  • Cell Culture: HEK293T cells are stably transfected with a YAP/TAZ-responsive luciferase reporter construct.

  • Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Plates are incubated for 24 hours at 37°C in a CO2 incubator.

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Bright-Glo).

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

Cell-Based TEAD Palmitoylation Assay
  • Transfection: HEK293T cells are transfected with plasmids expressing Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4.

  • Metabolic Labeling and Inhibition: 24 hours post-transfection, cells are incubated with 100 µM alkyne palmitate and varying concentrations of this compound or DMSO for 20 hours.

  • Lysis and Immunoprecipitation: Cells are lysed, and Myc-tagged TEAD proteins are immunoprecipitated using an anti-Myc antibody conjugated to beads.

  • Click Chemistry: The alkyne-palmitate labeled TEAD proteins are conjugated to an azide-biotin probe via a click chemistry reaction.

  • Western Blotting: Immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Palmitoylated TEAD is detected using streptavidin-HRP, and total TEAD is detected with an anti-Myc antibody.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
  • Cell Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are treated with this compound or DMSO for 4 or 24 hours.

  • Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with a TEAD1- or TEAD4-specific antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads, resolved by SDS-PAGE, and transferred to a PVDF membrane. The presence of co-immunoprecipitated YAP and TAZ is detected by Western blotting with specific antibodies.

Conclusion and Future Directions

This compound is a potent and selective TEAD inhibitor that functions by binding to the TEAD palmitate-binding pocket, thereby inhibiting auto-palmitoylation and disrupting the oncogenic YAP-TEAD interaction. This mechanism of action has been validated through a series of biochemical and cell-based assays, and related compounds have demonstrated anti-tumor efficacy in preclinical models of Hippo-dysregulated cancers.

The development of TEAD inhibitors like this compound represents a promising therapeutic strategy for cancers driven by aberrant Hippo pathway signaling. Further preclinical development and optimization of compounds in this class, such as the clinical candidate VT3989, are ongoing and hold the potential to provide a novel treatment modality for patients with mesothelioma and other YAP-dependent malignancies.

References

Navigating the Identity and Structure-Activity Relationship of VT-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the investigational drug landscape reveals that the designation "VT-105" is ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the identities of these compounds and provides an in-depth technical analysis of the structure-activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this designation, their mechanisms of action are described to explain why a traditional SAR analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

Clarification of "this compound" Designations

Initial research indicates that "this compound" or similar nomenclature has been associated with at least five different investigational drugs, each with a unique molecular structure and mechanism of action. It is crucial to distinguish between these entities to accurately interpret scientific and clinical data.

  • ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM). Due to its nature as a small molecule with a developed series of analogs, it is the primary focus of this structure-activity relationship guide.

  • TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its binding to a specific epitope on its target protein, not by the incremental structural changes characteristic of small-molecule SAR studies.

  • VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1), a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR would be explored through amino acid substitutions rather than the typical functional group modifications of small molecules.

  • MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-based immunotherapy where a patient's T-cells are genetically engineered to recognize and attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-molecule SAR.

  • DLX105: A single-chain anti-TNF-α antibody. Similar to TRC105, this is a biologic agent, and its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity relationship, the remainder of this document will focus on ACP-105.

In-Depth Technical Guide: The Structure-Activity Relationship of ACP-105

ACP-105 is a potent and selective androgen receptor modulator that was discovered through a high-throughput screening campaign and subsequent medicinal chemistry optimization. The primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication, "Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators."[1]

Data Presentation: Quantitative Structure-Activity Relationship of ACP-105 Analogs

The following table summarizes the quantitative data for key ACP-105 analogs as reported in the primary literature. The data is derived from a Receptor Selection and Amplification Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen receptor (AR).

CompoundStructureAR Activity (pEC50)Notes
Lead Compound (Structure not publicly available)(Not specified)Identified from a high-throughput screen.
Tropanol Derivative (2) (Structure not publicly available)7.9A key intermediate demonstrating the importance of the tropanol scaffold.
exo-methyl Tropanol (9a) (Structure not publicly available)8.7Approximately 10-fold more potent than the tropanol derivative (2), highlighting the beneficial effect of the exo-methyl group.
ACP-105 (1) 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile9.0 (wild-type AR)9.3 (T877A mutant AR)The optimized lead compound with high potency and oral bioavailability.[1]
Antagonist (13) (Structure not publicly available)(Antagonist activity)Demonstrates that small structural modifications can switch the activity from agonistic to antagonistic.[1]

Pharmacokinetic Properties of ACP-105

ParameterSpeciesValue
Oral BioavailabilityRat38%
Oral BioavailabilityDog56%
Half-lifeHuman Hepatocytes5.0 hours
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

  • Principle: The assay relies on the principle that agonist binding to a transfected receptor can induce a signaling cascade that leads to cellular proliferation. This proliferative response is then quantified as a measure of agonist activity.

  • Cell Line: NIH 3T3 cells are commonly used for this assay.[1]

  • Methodology:

    • NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen receptor (wild-type or mutant).

    • The transfected cells are then plated into multi-well plates.

    • Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the wells.

    • The cells are incubated for a period of several days to allow for agonist-induced cell growth.

    • Cell proliferation is quantified using a suitable method, such as a fluorescent or luminescent readout that correlates with cell number.

    • The data is then used to generate dose-response curves and calculate potency values such as pEC50.

  • Significance: This assay was crucial for the initial identification of lead compounds from a high-throughput screen and for quantifying the potency of synthesized analogs during the optimization of ACP-105.[1]

2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and antiandrogenic activity of compounds.

  • Principle: The assay is based on the weight changes of androgen-dependent tissues in castrated male rats in response to the administration of a test compound.

  • Animal Model: Immature, castrated male rats.

  • Methodology:

    • Pre-pubertal male rats are castrated and allowed to recover.

    • The animals are then treated with the test compound (e.g., ACP-105) daily for a specified period (typically 10 days).

    • For assessing antiandrogenic activity, the test compound is co-administered with a known androgen like testosterone propionate.

    • At the end of the treatment period, the animals are euthanized, and specific androgen-dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are dissected and weighed.

    • An increase in the weight of these tissues indicates androgenic activity, while a prevention of testosterone-induced weight gain indicates antiandrogenic activity.

  • Significance: This assay was used to demonstrate the in vivo anabolic and androgenic effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent anabolic effects on muscle with minimal effects on the prostate.

Mandatory Visualization

SAR_Workflow ACP-105 SAR Workflow cluster_Discovery Discovery cluster_Optimization Optimization cluster_Evaluation Evaluation HTS High-Throughput Screen Lead Initial Lead Compound HTS->Lead Identifies Tropanol Tropanol Scaffold Introduction Lead->Tropanol ExoMethyl Exo-Methyl Addition Tropanol->ExoMethyl Aromatic Aromatic Ring Substitution ExoMethyl->Aromatic ACP105 ACP-105 (Optimized Lead) Aromatic->ACP105 RSAT In Vitro R-SAT Assay (Potency - pEC50) ACP105->RSAT Hershberger In Vivo Hershberger Assay (Anabolic/Androgenic Ratio) ACP105->Hershberger PK Pharmacokinetic Studies (Bioavailability, Half-life) ACP105->PK

References

VT-105 CAS number 2417718-38-6 properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to VT-105 (CAS: 2417718-38-6): A Potent and Selective TEAD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number 2417718-38-6), a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. This document consolidates available data on its chemical properties, mechanism of action, biological activity, and key experimental protocols.

Introduction

This compound is a novel therapeutic agent that targets the Hippo signaling pathway, a critical regulator of cell proliferation, apoptosis, and organ size.[1] In many cancers, particularly those with mutations in the Neurofibromatosis Type 2 (NF2) gene like malignant mesothelioma, the Hippo pathway is inactivated.[2] This inactivation leads to the nuclear translocation of transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[3]

TEAD proteins require a post-translational modification known as auto-palmitoylation to become competent for YAP/TAZ binding.[2] this compound functions by binding to a central pocket in TEAD, thereby blocking this auto-palmitoylation step. This action disrupts the YAP/TAZ-TEAD interaction, preventing the transcription of oncogenic target genes and selectively inhibiting the growth of Hippo-pathway-deficient tumors.[2][4][5]

Physicochemical Properties of this compound

The key chemical and physical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 2417718-38-6[4][5][6]
Synonyms VT105, VT 105[6][7]
Molecular Formula C₂₄H₁₈F₃N₃O[4][5][8]
Molecular Weight 421.42 g/mol [4][5][8]
IUPAC Name N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide[9]
Appearance White to off-white solid[4][10]
Solubility 10 mM in DMSO[4][5]
Predicted Boiling Point 591.9 ± 50.0 °C[10]
Predicted Density 1.288 ± 0.06 g/cm³[10]
Predicted pKa 12.27 ± 0.46[10]

Mechanism of Action: Targeting the Hippo-YAP-TEAD Pathway

This compound exerts its anti-tumor effect by intervening at a critical juncture in the Hippo signaling pathway.

The Hippo Pathway: "ON" vs. "OFF" State

  • Hippo "ON" State (Tumor Suppressive): In normal tissues, the core Hippo kinase cascade (MST1/2 and LATS1/2) is active. LATS1/2 phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm by 14-3-3 proteins and subsequent proteasomal degradation. This prevents YAP/TAZ from entering the nucleus, and TEAD-mediated transcription is repressed.[11][12]

  • Hippo "OFF" State (Oncogenic): In cancers with mutations like NF2-deficiency, the Hippo kinase cascade is inactive. Unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEAD transcription factors.[2][3]

This compound's Point of Intervention

For the YAP/TAZ-TEAD complex to be transcriptionally active, TEAD must first undergo auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket.[2] this compound is designed to occupy this pocket, physically preventing the attachment of palmitate. By blocking TEAD auto-palmitoylation, this compound effectively disrupts the interaction between YAP/TAZ and TEAD, thereby silencing the downstream oncogenic gene expression program.[4][5]

Hippo_Pathway cluster_OFF Hippo Pathway OFF (e.g., NF2-mutant Cancer) cluster_ON Hippo Pathway ON (Normal Tissue) YAP_TAZ_n YAP / TAZ (unphosphorylated) TEAD_n TEAD YAP_TAZ_n->TEAD_n binds Palmitoylation Auto-palmitoylation TEAD_n->Palmitoylation Transcription Oncogenic Gene Transcription (e.g., CTGF, CYR61) TEAD_n->Transcription activates VT105 This compound VT105->Palmitoylation inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Upstream Upstream Signals (Cell-cell contact, NF2/Merlin) MST1_2 MST1/2 Upstream->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_c YAP / TAZ LATS1_2->YAP_TAZ_c phosphorylates YAP_TAZ_c->YAP_TAZ_n Nuclear Translocation p_YAP_TAZ p-YAP / p-TAZ Degradation Cytoplasmic Sequestration & Degradation p_YAP_TAZ->Degradation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Biological Activity and Preclinical Data

This compound is a highly potent inhibitor of YAP/TAZ-TEAD-mediated gene transcription.[4][5] Its efficacy has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma.

In Vitro Activity
Assay TypeResultCell Line / ContextReference(s)
YAP Reporter Assay IC₅₀ = 10.4 nMLuciferase Reporter[4][5]
Cell Proliferation Inhibition Potent and SelectiveNF2-deficient Mesothelioma[2][3]
TEAD Palmitoylation BlockedIn vitro and cellular[2][4][5]
YAP/TAZ-TEAD Interaction DisruptedCo-immunoprecipitation[2]
In Vivo Activity

Studies on potent, orally bioavailable analogs of this compound have demonstrated significant anti-tumor activity in mouse xenograft models.

ModelCompoundDosingResultReference(s)
NF2-deficient Mesothelioma Xenograft VT1040.3-3 mg/kg, p.o.Dose-dependent tumor growth inhibition[8]
NF2-deficient Mesothelioma Xenograft AnalogsOral administrationSelective tumor growth inhibition[2][3]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TEAD inhibitors like this compound.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability after treatment with a test compound.[7]

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence reading.

  • Mammalian cells in culture.

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570).

  • Multichannel pipette.

  • Orbital shaker.

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 100 µL per well for 96-well plates). Include control wells with medium only for background measurement.

  • Compound Treatment: Add various concentrations of this compound to the experimental wells. Incubate the plate according to the standard culture protocol (e.g., 72 hours).

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the final CellTiter-Glo® Reagent. Mix by inversion until the substrate is fully dissolved.[5]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[6]

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence from all readings. Plot the percentage of viable cells against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol: Acyl-PEGyl Exchange Gel Shift (APEGS) Assay for TEAD Palmitoylation

The APEGS assay is used to detect the palmitoylation status of a target protein. It involves blocking free cysteines, cleaving the palmitoyl-thioester linkage, and then labeling the newly exposed cysteine with a large polyethylene glycol (PEG) maleimide molecule, which causes a detectable size shift on a Western blot.[1][13]

APEGS_Workflow cluster_workflow APEGS Workflow for TEAD Palmitoylation start Cell Lysate (containing TEAD) block Step 1: Block Free Cysteines (with NEM) start->block precipitate1 Protein Precipitation & Wash block->precipitate1 cleave Step 2: Cleave Thioester Bonds (with Hydroxylamine, HAM) precipitate2 Protein Precipitation & Wash cleave->precipitate2 pegylate Step 3: Label Newly Free Cysteines (with mPEG-maleimide) precipitate2->pegylate sds_page Step 4: SDS-PAGE & Western Blot pegylate->sds_page detect Detection with anti-TEAD antibody sds_page->detect precipiliate1 precipiliate1 precipiliate1->cleave

Caption: Experimental workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.

Materials:

  • Cell lysate containing the protein of interest (TEAD).

  • N-ethylmaleimide (NEM) for blocking free thiols.

  • Hydroxylamine (HAM) for thioester cleavage.

  • Tris-HCl as a negative control for HAM.

  • mPEG-maleimide (e.g., 5 kDa).

  • Reagents for protein precipitation (e.g., methanol/chloroform).

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific for TEAD.

Procedure:

  • Blocking Free Cysteines: Incubate the protein lysate with a high concentration of NEM (e.g., 50 mM) to irreversibly block all cysteine residues that are not protected by palmitoylation.[1]

  • Protein Precipitation: Precipitate the proteins to remove excess NEM. A methanol/chloroform precipitation method is effective. Wash the pellet thoroughly.

  • Cleavage of Palmitate: Resuspend the protein pellet. Split the sample into two aliquots.

    • Test Sample: Treat with hydroxylamine (HAM, e.g., 1 M, pH 7.4) to specifically cleave the thioester bond linking palmitate to cysteine.[1]

    • Control Sample: Treat with a control buffer (e.g., Tris-HCl) instead of HAM.

  • Protein Precipitation: Precipitate the proteins again to remove the cleavage reagent. Wash the pellet.

  • Labeling with mPEG-maleimide: Resuspend both test and control pellets in a buffer containing mPEG-maleimide. The PEG molecule will covalently attach to the cysteine residues that were exposed by HAM treatment.

  • Analysis: Quench the labeling reaction and analyze the samples by SDS-PAGE followed by Western blotting using an anti-TEAD antibody. A band shift corresponding to the mass of the attached PEG molecule will be observed only in the HAM-treated sample if the TEAD protein was originally palmitoylated. Treatment with this compound prior to cell lysis would show a reduction or absence of this band shift.

Safety, Handling, and Storage

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

CategoryRecommendationReference(s)
Hazard Classification Acute toxicity, Oral (Category 4) - Harmful if swallowed. Acute aquatic toxicity (Category 1) - Very toxic to aquatic life. Chronic aquatic toxicity (Category 1) - Very toxic to aquatic life with long lasting effects.[6]
Handling Avoid inhalation, dust formation, and contact with skin and eyes. Use in a well-ventilated area. Wear appropriate personal protective equipment (safety goggles, gloves, lab coat). Wash hands thoroughly after handling.[6]
Storage (Solid Powder) Long-term: -20°C (up to 3 years). Short-term: 4°C (up to 2 years).[8][9]
Storage (In Solvent) -80°C for up to 6 months. -20°C for up to 1 month.[8][14]
Disposal Dispose of contents/container to an approved waste disposal plant, avoiding release to the environment.[6]

Conclusion

This compound is a potent and selective, first-in-class TEAD auto-palmitoylation inhibitor. By disrupting the crucial YAP/TAZ-TEAD interaction, it effectively suppresses the oncogenic signaling cascade driven by Hippo pathway inactivation. With demonstrated preclinical efficacy in relevant cancer models, this compound and its analogs represent a promising therapeutic strategy for treating cancers dependent on YAP/TAZ-TEAD signaling, such as NF2-deficient mesothelioma. The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the therapeutic potential of targeting TEAD transcription factors.

References

VT-105: A Technical Guide to a Novel TEAD Autopalmitoylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VT-105 is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors, a critical component of the Hippo signaling pathway. By disrupting the autopalmitoylation of TEAD, this compound effectively inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is frequently dysregulated in various cancers, notably in NF2-deficient malignant mesothelioma. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to this compound, intended to support further research and drug development efforts.

Core Molecular Data

This compound is characterized by the following molecular properties, crucial for experimental design and interpretation.

PropertyValueCitation
Molecular Formula C₂₄H₁₈F₃N₃O
Molecular Weight 421.41 g/mol
CAS Number 2417718-38-6
Appearance Solid
Synonyms VT105

Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several cancers. In a simplified view, the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).

In cancer cells with mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), the kinase cascade is inactivated. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.

This compound exerts its therapeutic effect by directly targeting TEAD transcription factors. A critical step for the interaction between YAP/TAZ and TEAD is the autopalmitoylation of TEAD, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue in the TEAD lipid-binding pocket. This compound is a potent and selective inhibitor of this autopalmitoylation process. By binding to the central hydrophobic pocket of TEAD, this compound blocks the attachment of palmitate, thereby disrupting the formation of the functional YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.

Hippo_Pathway_VT105 Mechanism of this compound in the Hippo Signaling Pathway cluster_cytoplasm Cytoplasm Cell-Cell Contact Cell-Cell Contact NF2 NF2 (Merlin) Mechanical Cues Mechanical Cues MST1_2 MST1/2 NF2->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation YAP_TAZ_p p-YAP/TAZ Cytoplasmic\nDegradation Cytoplasmic Degradation YAP_TAZ_p->Cytoplasmic\nDegradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n YAP_TEAD YAP/TAZ-TEAD Complex YAP_TAZ_n->YAP_TEAD TEAD TEAD Palmitoylation Autopalmitoylation TEAD->Palmitoylation TEAD_p Palmitoylated TEAD Palmitoylation->TEAD_p TEAD_p->YAP_TEAD Gene_Expression Target Gene Expression YAP_TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation VT105 This compound VT105->Palmitoylation Inhibition

Mechanism of this compound in the Hippo Signaling Pathway.

Experimental Protocols

The following are key experimental protocols that have been utilized to characterize the activity of this compound.

Cell-Free TEAD Palmitoylation Assay

This assay directly measures the ability of this compound to inhibit the autopalmitoylation of TEAD in a cell-free system.

  • Materials:

    • Purified recombinant TEAD1 protein (YAP-binding domain)

    • Alkyne-palmitoyl-CoA (a palmitate analog for detection)

    • This compound (or other test compounds)

    • Biotin-azide (for click chemistry-based detection)

    • Streptavidin-HRP conjugate

    • Anti-TEAD1 antibody

  • Procedure:

    • Incubate purified recombinant TEAD1 protein with varying concentrations of this compound.

    • Add alkyne-palmitoyl-CoA to the reaction mixture to initiate the palmitoylation reaction.

    • Quench the reaction.

    • Perform a click chemistry reaction by adding biotin-azide to couple biotin to the incorporated alkyne-palmitoyl-CoA.

    • Analyze the reaction products by SDS-PAGE and Western blotting.

    • Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD1 antibody.

    • Quantify the inhibition of TEAD palmitoylation by this compound.

YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the effect of this compound on the transcriptional activity of the YAP/TAZ-TEAD complex.

  • Materials:

    • A suitable cell line (e.g., HEK293T)

    • A luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.

    • A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

    • Transfection reagent.

    • This compound (or other test compounds).

    • Luciferase assay reagent.

  • Procedure:

    • Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.

    • After a suitable incubation period, treat the cells with varying concentrations of this compound.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Normalize the TEAD-responsive luciferase activity to the control luciferase activity.

    • Determine the IC₅₀ value of this compound for the inhibition of YAP/TAZ-TEAD transcriptional activity.

Cell Proliferation Assay in NF2-Deficient Mesothelioma Cells

This assay assesses the ability of this compound to inhibit the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.

  • Materials:

    • NF2-deficient malignant mesothelioma cell line (e.g., NCI-H226).

    • Appropriate cell culture medium and supplements.

    • This compound (or other test compounds).

    • A reagent for measuring cell viability (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the NF2-deficient mesothelioma cells in a multi-well plate.

    • Allow the cells to attach and then treat them with a range of concentrations of this compound.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Measure cell viability using a suitable assay according to the manufacturer's instructions.

    • Calculate the concentration of this compound that inhibits cell proliferation by 50% (GI₅₀).

Summary of Key Findings

Experimental data has consistently demonstrated that this compound is a highly effective inhibitor of the Hippo-YAP/TAZ-TEAD pathway.

  • Potent Inhibition of TEAD Autopalmitoylation: Cell-free assays have confirmed that this compound directly inhibits the autopalmitoylation of TEAD proteins.

  • Suppression of YAP/TAZ-TEAD Transcriptional Activity: Luciferase reporter assays have shown that this compound potently reduces the transcriptional activity of the YAP/TAZ-TEAD complex in a dose-dependent manner.

  • Selective Anti-proliferative Activity: this compound has been shown to selectively inhibit the proliferation of NF2-deficient mesothelioma cells, which are known to be dependent on the YAP/TAZ-TEAD pathway for their growth and survival.

Conclusion

This compound represents a promising therapeutic agent for the treatment of cancers driven by the dysregulation of the Hippo signaling pathway. Its well-defined mechanism of action, targeting the critical step of TEAD autopalmitoylation, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational resource for researchers and drug development professionals working to advance our understanding and application of this novel TEAD inhibitor.

In-depth Technical Guide on the Target Selectivity Profile of VT-105

Author: BenchChem Technical Support Team. Date: November 2025

An examination of publicly available data reveals no specific therapeutic agent designated as VT-105 with a characterized target selectivity profile. Comprehensive searches have yielded information on several distinct investigational compounds with similar alphanumeric names, but none correspond to a "this compound" for which a detailed technical guide can be constructed.

The search results identified the following unrelated therapeutic candidates:

  • TRC105: An antibody that was investigated in combination with other agents for the treatment of sarcoma and liver cancer.

  • MB-105: A CAR T-cell therapy currently in clinical trials for T-cell lymphoma.[1][2][3]

  • DLX105: A single-chain anti-TNF-α antibody that has been studied for the treatment of psoriasis.[4]

Without specific and publicly accessible scientific literature or clinical trial data for a compound definitively named this compound, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows cannot be fulfilled due to the absence of foundational information on the molecule's mechanism of action and binding characteristics.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, patent filings, and clinical trial registries using the precise and complete nomenclature of the compound of interest. In the event that "this compound" is an internal or preclinical designation, relevant data may not yet be in the public domain.

References

Methodological & Application

Application Notes and Protocols for VT-105, a TEAD-Targeted Hippo Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-105 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors, the downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway is a critical driver in various cancers, leading to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation, survival, and migration. This compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the oncogenic functions of a hyperactive Hippo pathway.

These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, methods to assess its impact on the Hippo signaling pathway, and representative data.

Mechanism of Action: Hippo Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. Its core consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic sequestration of YAP and TAZ. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEADs to initiate a pro-proliferative and anti-apoptotic transcriptional program. This compound acts by binding to TEAD, preventing its association with YAP/TAZ and subsequent gene transcription.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_P p-YAP/TAZ YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N translocation Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_N->TEAD binds Gene_Expression Target Gene Expression (CTGF, CYR61) TEAD->Gene_Expression activates VT105 This compound VT105->TEAD inhibits Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the TEAD-YAP/TAZ complex.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of VT-series TEAD inhibitors in various cancer cell lines. This data is compiled from multiple studies and serves as a reference for designing experiments with this compound.

Table 1: IC50 Values of VT-Series Compounds in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Assay Type
VT107NCI-H2052Mesothelioma18Cell Viability
VT107NCI-H226Mesothelioma32Cell Viability
VT104MSTO-211HMesothelioma~1200Gene Expression
VT104NCI-H2052Mesothelioma~1200Gene Expression
VT-103NCI-H226MesotheliomaTGI = 106% at 3 mg/kg (in vivo)Tumor Growth Inhibition
VT-103NCI-H2373MesotheliomaTGI = 126% at 10 mg/kg (in vivo)Tumor Growth Inhibition

TGI: Tumor Growth Inhibition. Data for VT-103 is from in vivo studies and presented for context.

Experimental Protocols

General Cell Culture and this compound Handling
  • Cell Lines: Malignant mesothelioma cell lines with known Hippo pathway alterations (e.g., NF2-mutant NCI-H226 and NCI-H2052) are recommended.

  • Culture Media: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on cancer cell proliferation.

Workflow:

Cell_Viability_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (Dose-response) B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for determining cell viability upon this compound treatment.

Methodology:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours.

  • Assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Protocol 2: TEAD-YAP Co-Immunoprecipitation

This protocol assesses the ability of this compound to disrupt the interaction between TEAD and YAP.

Methodology:

  • Plate NCI-H226 cells in a 10 cm dish and grow to 80-90% confluency.

  • Treat the cells with the desired concentration of this compound or DMSO for 24 hours.

  • Lyse the cells in immunoprecipitation (IP) buffer.

  • Pre-clear the cell lysates with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with an anti-pan-TEAD antibody or an IgG control overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads and elute the protein complexes.

  • Analyze the eluted proteins by Western blotting using antibodies against YAP and TEAD. A reduction in the amount of YAP co-precipitated with TEAD in this compound treated cells indicates disruption of the interaction.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for TEAD Target Genes

This protocol measures the effect of this compound on the expression of TEAD target genes.

Methodology:

  • Seed NCI-H226 cells in a 6-well plate and treat with this compound or DMSO for 24 hours.

  • Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated cells compared to the vehicle control.

Expected Outcomes

  • Cell Viability: this compound is expected to decrease the viability of Hippo-pathway-dependent cancer cells in a dose-dependent manner.

  • TEAD-YAP Interaction: A dose-dependent reduction in the co-immunoprecipitation of YAP with TEAD is anticipated following this compound treatment.

  • Target Gene Expression: The expression of TEAD target genes, such as CTGF and CYR61, should be significantly downregulated in response to this compound.

These protocols provide a framework for the in vitro characterization of this compound. Researchers should optimize conditions based on their specific cell lines and experimental setup.

Application Note: Utilizing VT-105 for Co-Immunoprecipitation Assays to Investigate Hippo Pathway Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in various cancers.[1] The transcriptional coactivators YAP and TAZ are key downstream effectors of the Hippo pathway. Their interaction with the TEAD family of transcription factors is essential for promoting the expression of pro-proliferative and anti-apoptotic genes.[1] VT-105 is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD by preventing the palmitoylation of TEAD, a crucial post-translational modification for this protein-protein interaction.[1]

This application note provides a detailed protocol for utilizing this compound in a co-immunoprecipitation (Co-IP) assay to study the disruption of the YAP/TAZ-TEAD interaction. Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[2][3] By treating cells with this compound, researchers can investigate its efficacy in dissociating the YAP/TAZ-TEAD complex, providing valuable insights into its mechanism of action and potential as a therapeutic agent.

Principle of the Assay

Co-immunoprecipitation is a technique used to isolate a specific protein (the "bait") from a cell lysate along with its binding partners (the "prey").[2] In this application, an antibody targeting either YAP, TAZ, or TEAD is used to immunoprecipitate the target protein. If the protein complex is intact, the interacting partners will also be pulled down. Subsequent analysis by western blotting allows for the detection of both the bait and prey proteins. By comparing the amount of co-immunoprecipitated protein in this compound-treated versus untreated cells, the inhibitory effect of the compound on the protein-protein interaction can be quantified.

Data Presentation

The following table represents hypothetical quantitative data from a Co-IP experiment designed to assess the effect of this compound on the YAP-TEAD4 interaction. The data is presented as the relative band intensity of the co-immunoprecipitated protein (YAP) normalized to the immunoprecipitated protein (TEAD4) and the input control.

TreatmentIP TargetCo-IP TargetRelative Band Intensity (Co-IP/IP)Fold Change vs. Vehicle
Vehicle (DMSO)TEAD4YAP1.001.0
This compound (1 µM)TEAD4YAP0.350.35
This compound (5 µM)TEAD4YAP0.150.15
This compound (10 µM)TEAD4YAP0.050.05
Isotype IgG ControlTEAD4YAP0.02N/A

Table 1: Quantitative Analysis of YAP-TEAD4 Interaction Following this compound Treatment. The results indicate a dose-dependent decrease in the co-immunoprecipitation of YAP with TEAD4 in the presence of this compound, suggesting the compound effectively disrupts their interaction.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A cell line known to have high Hippo pathway activity (e.g., NCI-H226, MDA-MB-231).

  • This compound: Prepare stock solutions in DMSO.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-TEAD4, anti-YAP, or anti-TAZ). A polyclonal antibody is often preferred for Co-IP as it can recognize multiple epitopes.[4]

    • Primary antibody for western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD4).

    • Isotype control IgG corresponding to the host species of the IP antibody.

    • Secondary antibodies conjugated to HRP for western blotting.

  • Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.[3]

  • Wash Buffer: Lysis buffer with a lower detergent concentration or PBS/TBS.[4][5]

  • Elution Buffer: SDS-PAGE loading buffer (e.g., Laemmli buffer) or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

  • Protein A/G Beads: Agarose or magnetic beads.

  • General lab equipment: Centrifuge, magnetic rack (for magnetic beads), rotator, western blot apparatus.

Experimental Workflow Diagram

CoIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Seed and Culture Cells treatment 2. Treat with this compound or Vehicle cell_culture->treatment harvest 3. Harvest and Wash Cells treatment->harvest lyse 4. Lyse Cells harvest->lyse clarify 5. Clarify Lysate by Centrifugation lyse->clarify preclear 6. Pre-clear Lysate (Optional) clarify->preclear ip_ab 7. Incubate with Primary Antibody preclear->ip_ab beads 8. Add Protein A/G Beads ip_ab->beads wash 9. Wash Beads beads->wash elute 10. Elute Protein Complexes wash->elute sds_page 11. SDS-PAGE elute->sds_page western_blot 12. Western Blotting sds_page->western_blot detect 13. Detect Proteins western_blot->detect

Caption: A streamlined workflow for the co-immunoprecipitation assay using this compound.

Step-by-Step Protocol

1. Cell Culture and Treatment: a. Seed the chosen cell line in appropriate culture dishes and grow to 80-90% confluency. b. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 6-24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS.[6] b. Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.[5] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6] e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

3. Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add Protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C.[4][7] b. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

4. Immunoprecipitation: a. To equal amounts of protein lysate (typically 500 µg - 1 mg), add the immunoprecipitating primary antibody (2-5 µg). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. d. Add pre-washed Protein A/G beads (20-30 µL of slurry) to each sample and incubate for an additional 1-2 hours at 4°C with gentle rotation.[5]

5. Washing: a. Pellet the beads by centrifugation or with a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[4][5] With each wash, gently resuspend the beads and then pellet them.

6. Elution: a. After the final wash, carefully remove all supernatant. b. Add 20-40 µL of 1X SDS-PAGE loading buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads and load the supernatant onto an SDS-PAGE gel.

7. Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the protein of interest (both the "bait" and the "prey") overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Diagram

The following diagram illustrates the Hippo signaling pathway and the point of intervention for this compound.

Hippo_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_P p-YAP / p-TAZ (Inactive) YAP_TAZ_Nuc YAP / TAZ YAP_TAZ->YAP_TAZ_Nuc Translocation Degradation 14-3-3 Sequestration & Cytoplasmic Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_Nuc->TEAD Binds to Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates VT105 This compound VT105->TEAD Inhibits Palmitoylation, Prevents YAP/TAZ Binding

Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD interaction.

Troubleshooting

  • High Background:

    • Increase the number and stringency of washes.

    • Ensure the use of a pre-clearing step.

    • Use a high-quality, specific antibody for immunoprecipitation.

  • Low or No Signal for Co-immunoprecipitated Protein:

    • The protein-protein interaction may be weak or transient. Optimize lysis and wash buffer conditions to be less stringent.

    • The antibody for immunoprecipitation may be blocking the interaction site. Use an antibody that targets a different epitope.

    • Ensure sufficient protein input.

  • Contaminating Proteins:

    • Non-specific binding to beads is common. Always include an isotype IgG control to identify these contaminants.

Conclusion

This application note provides a comprehensive guide for using this compound in a co-immunoprecipitation assay to investigate its effect on the YAP/TAZ-TEAD protein-protein interaction. By following this protocol, researchers can effectively assess the inhibitory potential of this compound and further elucidate its mechanism of action within the Hippo signaling pathway. This assay is a valuable tool for the preclinical evaluation of this compound and other potential inhibitors of this critical cancer-related pathway.

References

Application Note: Investigating the Role of the Oncogenic lncRNA PVT1 in Cancer Gene Transcription

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The long non-coding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) has emerged as a critical player in the landscape of cancer biology. Located in the well-known cancer-associated chromosomal region 8q24, PVT1 is frequently co-amplified with the proto-oncogene MYC.[1][2][3] Accumulating evidence demonstrates that PVT1 is not a passive bystander but an active participant in tumorigenesis, influencing gene transcription, cell proliferation, metastasis, and therapeutic resistance across a spectrum of cancers.[4][5][6] This application note provides a comprehensive overview of the mechanisms through which PVT1 regulates gene transcription and offers detailed protocols for its investigation.

The PVT1-MYC Axis: A Symbiotic Relationship in Cancer

A central mechanism of PVT1's oncogenic function lies in its intricate and synergistic relationship with MYC.[1][2][7] This interaction is multifaceted, involving:

  • MYC Protein Stabilization: PVT1 has been shown to enhance the stability of the MYC protein, thereby potentiating its transcriptional activity.[2][8]

  • Positive Feedback Loop: A positive feedback mechanism exists where MYC can upregulate the transcription of PVT1, and in turn, elevated PVT1 levels stabilize MYC protein, creating a vicious cycle that drives cancer progression.[2]

  • Promoter Competition: The promoters of PVT1 and MYC compete for engagement with shared enhancers, a mechanism that adds another layer of regulatory complexity to the expression of both genes.[9]

Downstream Transcriptional Regulation: The Role of HIF-1α

Beyond its interaction with MYC, PVT1 influences other key transcription factors, notably Hypoxia-Inducible Factor-1α (HIF-1α).[7][10] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is a master regulator of genes involved in angiogenesis, metabolism, and cell survival.[7] PVT1 can upregulate HIF-1α expression through a "sponging" mechanism, where it binds to and sequesters microRNAs (such as miR-199a-5p and miR-186) that would otherwise target HIF-1α for degradation.[7][10] This leads to increased transcription of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), promoting tumor angiogenesis.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the impact of PVT1 expression in cancer.

Table 1: Impact of PVT1 Knockdown on Cancer Cell Lines

Cancer TypeCell LineMethod of PVT1 KnockdownEffect on Cell Viability/ProliferationReference
Prostate CancersiPVT1Decreased[10]
MelanomasiPVT1Decreased[10]
GlioblastomasiPVT1Decreased[10]
Gastric CancersiPVT1Decreased[10]
Clear Cell Renal Cell CarcinomasiPVT1Decreased[10]
Breast CancersiPVT1Decreased[10]
Colorectal CancersiPVT1Decreased[10]

Table 2: Prognostic Significance of High PVT1 Expression in Solid Tumors

Cancer TypeNumber of CohortsPooled Hazard Ratio (HR) for Overall Survival (95% CI)Pooled Odds Ratio (OR) for TNM Stage (95% CI)Reference
Multiple Solid Tumors481.32 (1.22–1.43)[6][11]
Multiple Solid Tumors371.46 (1.29–1.65)[6][11]
Breast CancerSignificantly associated with poorer prognosis[12]
Colorectal CancerAssociated with poorer prognosis[13]

Experimental Protocols

Here, we provide detailed protocols for key experiments to study the function of PVT1 in cancer gene transcription.

Protocol 1: Quantification of PVT1 and Target Gene Expression by qRT-PCR

This protocol allows for the quantitative measurement of PVT1 and its target genes (e.g., MYC, HIF-1α, VEGF) in cancer cells.

Materials:

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)

  • Primers for PVT1, MYC, HIF-1α, VEGF, and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cancer cell lines or tumor tissues according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix.

    • Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include no-template controls to check for contamination.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.

Protocol 2: PVT1 Knockdown using siRNA

This protocol describes the transient knockdown of PVT1 expression in cultured cancer cells to study its functional effects.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • siRNA targeting PVT1 (siPVT1) and a non-targeting control siRNA (siNC)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM Reduced Serum Medium

Procedure:

  • Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute siPVT1 or siNC in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-10 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and perform qRT-PCR (Protocol 1) to confirm the knockdown of PVT1 expression.

  • Functional Assays: Perform downstream functional assays, such as cell proliferation assays (e.g., MTT, BrdU), migration assays (e.g., transwell), or apoptosis assays (e.g., Annexin V staining).

Protocol 3: Luciferase Reporter Assay for miRNA Sponging

This protocol is used to validate the direct interaction between PVT1 and a specific miRNA (e.g., miR-199a-5p).

Materials:

  • Luciferase reporter vector containing the putative miRNA binding site from PVT1 (and a mutated version as a control)

  • miRNA mimic (e.g., miR-199a-5p mimic) and a negative control mimic

  • Dual-luciferase reporter assay system

  • Transfection reagent

Procedure:

  • Co-transfection: Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and the miRNA mimic or negative control mimic.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miRNA mimic and the wild-type reporter construct (but not the mutant) indicates a direct interaction.

Visualizations

PVT1_MYC_HIF1a_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PVT1 PVT1 (lncRNA) MYC_protein MYC Protein PVT1->MYC_protein Stabilizes miRNA miR-199a-5p miR-186 PVT1->miRNA Sponges/ Inhibits PVT1_gene PVT1 Gene MYC_protein->PVT1_gene Upregulates Transcription MYC_gene MYC Gene MYC_gene->MYC_protein Transcription & Translation PVT1_gene->PVT1 HIF1a_protein HIF-1α Protein VEGF_gene VEGF Gene HIF1a_protein->VEGF_gene Activates Transcription HIF1a_gene HIF-1α Gene HIF1a_gene->HIF1a_protein Transcription & Translation miRNA->HIF1a_protein Inhibits Translation

Caption: The PVT1-MYC-HIF-1α signaling pathway in cancer.

qRT_PCR_Workflow start Cancer Cells or Tumor Tissue rna_extraction RNA Extraction start->rna_extraction rna_qc RNA Quantification & Quality Control rna_extraction->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

Caption: Experimental workflow for qRT-PCR.

siRNA_Knockdown_Workflow start Seed Cancer Cells transfection Transfect with siPVT1 or siNC start->transfection incubation Incubate for 24-72h transfection->incubation validation Validate Knockdown (qRT-PCR) incubation->validation functional_assays Perform Functional Assays (Proliferation, Migration, etc.) validation->functional_assays end Functional Consequences of PVT1 Knockdown functional_assays->end

Caption: Workflow for siRNA-mediated knockdown of PVT1.

References

Application Notes and Protocols: In Vivo Mouse Model for VT-105 Anti-Tumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed experimental design for evaluating the in vivo anti-tumor efficacy of VT-105, a hypothetical anti-angiogenic and vascular disrupting agent, in a murine xenograft model. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel therapeutic agent designed to target tumor vasculature. This document outlines the essential protocols for a preclinical in vivo mouse study to assess its efficacy. The experimental design is based on established methodologies for evaluating anti-angiogenic and vascular-disrupting agents, such as those targeting CD105 (endoglin) or utilizing tubulin-targeting compounds.[1][2] The primary objective of this study is to determine the dose-dependent anti-tumor activity of this compound and its effect on tumor growth kinetics.

Signaling Pathway and Mechanism of Action

This compound is presumed to act as a vascular-disrupting agent that targets tubulin within endothelial cells of the tumor vasculature, leading to a rapid shutdown of blood flow within the tumor and subsequent necrosis.[2] Additionally, it is hypothesized to inhibit angiogenesis by targeting CD105 (endoglin), a key receptor in the TGF-β signaling pathway that is upregulated on proliferating endothelial cells.[1] This dual mechanism aims to both destroy existing tumor blood vessels and prevent the formation of new ones.

VT105_Signaling_Pathway cluster_endothelial_cell Tumor Endothelial Cell cluster_downstream_effects Downstream Effects cluster_tumor_microenvironment Tumor Microenvironment VT105 This compound Tubulin Tubulin VT105->Tubulin disruption CD105 CD105 (Endoglin) VT105->CD105 inhibition Cell Shape Maintenance Cell Shape Maintenance Tubulin->Cell Shape Maintenance Vessel Disruption Vessel Disruption Tubulin->Vessel Disruption TGF_beta_R TGF-β Receptor Complex CD105->TGF_beta_R modulation Angiogenesis Signaling Angiogenesis Signaling TGF_beta_R->Angiogenesis Signaling VEGF_R VEGF Receptor VEGF_R->Angiogenesis Signaling HIF_1a HIF-1α HIF_1a->VEGF_R upregulation of VEGF Vessel Integrity Vessel Integrity Cell Shape Maintenance->Vessel Integrity Endothelial Cell\nProliferation & Migration Endothelial Cell Proliferation & Migration Angiogenesis Signaling->Endothelial Cell\nProliferation & Migration Anti-Angiogenesis Anti-Angiogenesis Angiogenesis Signaling->Anti-Angiogenesis Hypoxia Hypoxia Vessel Disruption->Hypoxia Tumor Growth Tumor Growth Anti-Angiogenesis->Tumor Growth inhibits Tumor Cell Tumor Cell Tumor Cell->Tumor Growth proliferation Tumor Necrosis Tumor Necrosis Tumor Necrosis->Tumor Growth inhibits Hypoxia->HIF_1a stabilization Hypoxia->Tumor Necrosis

Caption: Proposed signaling pathway for this compound.

Experimental Design and Workflow

The following workflow outlines the key stages of the in vivo mouse model experiment.

Caption: Experimental workflow for the this compound in vivo study.

Materials and Methods

Cell Lines and Culture
  • Cell Line: B16MEL4A5 mouse melanoma cells (or other appropriate tumor cell line, e.g., renal or breast cancer lines).[1][2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS).

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Model
  • Species: C57BL/6 mice (or other appropriate strain, e.g., athymic nude mice for human xenografts), 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.

  • Housing: Standard housing conditions with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups
GroupTreatmentDoseRouteN (mice/group)
1Vehicle Control-IV10
2This compoundLow Dose (e.g., 5 mg/kg)IV10
3This compoundMid Dose (e.g., 10 mg/kg)IV10
4This compoundHigh Dose (e.g., 20 mg/kg)IV10
Tumor Implantation
  • Harvest B16MEL4A5 cells during the logarithmic growth phase.

  • Wash cells twice with sterile Phosphate Buffered Saline (PBS).

  • Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

Treatment Protocol
  • Monitor tumor growth daily.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the treatment groups.

  • Administer this compound or vehicle control intravenously (IV) according to the assigned group. The dosing schedule can be, for example, twice a week for three weeks.

Data Collection and Efficacy Endpoints
  • Tumor Volume: Measure tumor dimensions with digital calipers three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor body weight three times per week as an indicator of toxicity.

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints: Survival, tumor necrosis, and biomarker analysis.

Data Presentation

Table 1: Tumor Growth Inhibition
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent TGI (%)P-value (vs. Vehicle)
Vehicle Control1500 ± 150--
This compound (5 mg/kg)1050 ± 12030<0.05
This compound (10 mg/kg)750 ± 9050<0.01
This compound (20 mg/kg)450 ± 6070<0.001
Table 2: Body Weight Changes
Treatment GroupMean Body Weight Change at Day 21 (%) ± SEM
Vehicle Control+5.0 ± 1.5
This compound (5 mg/kg)+4.5 ± 1.8
This compound (10 mg/kg)+2.0 ± 2.0
This compound (20 mg/kg)-1.5 ± 2.5

Endpoint Analysis

Upon reaching the study endpoint (e.g., tumor volume >2000 mm³ or signs of morbidity), euthanize mice and collect tumors and major organs.

Histology
  • Fix tumors in 10% neutral buffered formalin.

  • Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess tumor necrosis.

  • Perform immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and hypoxia (e.g., HIF-1α).[2]

Biomarker Analysis
  • Homogenize a portion of the tumor tissue for protein extraction and subsequent Western blot analysis to quantify the expression of key signaling molecules in the angiogenesis pathway.

  • Perform quantitative PCR (qPCR) on RNA extracted from tumor tissue to analyze the expression of genes related to angiogenesis and hypoxia.

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of this compound. The quantitative data generated from this experimental design will be crucial for determining the therapeutic potential of this compound and guiding its further development. The combination of efficacy, tolerability, and biomarker analysis will provide a comprehensive understanding of the agent's in vivo activity.

References

Application Note and Protocol: Preparation of VT-105 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction VT-105 is a highly potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors.[1] It functions by blocking the auto-palmitoylation of TEAD, a critical step for its interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2] These proteins are the downstream effectors of the Hippo signaling pathway, which is crucial for regulating tissue growth and organ size.[2] Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD transcriptional program are implicated in various cancers, particularly NF2-deficient mesothelioma.[3][4] this compound selectively inhibits YAP/TAZ-TEAD promoted gene transcription, demonstrating an IC50 of 10.4 nM in reporter assays.[1]

Accurate preparation of stock solutions is a fundamental requirement for ensuring reproducibility and reliability in experimental studies involving this compound. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution for research use.

This compound Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Synonyms VT 105, VT105[3][5]
CAS Number 2417718-38-6 (S-isomer)[3][5]
Molecular Formula C24H18F3N3O[3][5]
Molecular Weight 421.42 g/mol [3][5]
Appearance Solid[5]
Solubility 10 mM in DMSO[1]
Purity >98% (typical)
Storage (Powder) Dry, dark. Short term (days-weeks) at 0-4°C; Long term (months-years) at -20°C.[3][5]
Storage (Stock Solution) Aliquoted and stored at -80°C.[5]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment
  • This compound powder (CAS# 2417718-38-6)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Calibrated micropipettes (P1000, P200)

  • Sterile microcentrifuge tubes or cryogenic vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions
  • This compound is for research use only and not for human or veterinary use.[3]

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[5]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[5]

Step-by-Step Procedure

Calculation: To prepare a 10 mM stock solution, the required mass of this compound must be calculated.

  • Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) x (0.001 L) x (421.42 g/mol ) x 1000 (mg/g) Mass (mg) = 4.2142 mg

Preparation Steps:

  • Weighing: Carefully weigh out 4.21 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Verification: Ensure no visible particulates remain in the solution. If particulates are present, continue vortexing.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled cryogenic vials or microcentrifuge tubes.[4]

  • Labeling: Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Storage and Handling
  • Long-term storage: Store the aliquoted stock solution at -80°C.[5] When stored properly, the solution should be stable for several months.

  • Short-term storage: For daily or weekly use, an aliquot can be stored at -20°C.[3]

  • Handling: Before use, thaw a single aliquot at room temperature and gently mix before diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods. Discard any unused portion of a thawed aliquot; do not refreeze.[4]

Visualized Pathways and Workflows

Hippo Signaling Pathway and this compound Mechanism of Action

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis. This compound targets the final transcriptional step of this pathway.

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the logical steps for preparing the this compound stock solution.

Stock_Solution_Workflow start Start calc Calculate Required Mass (e.g., 4.21 mg for 1 mL of 10 mM) start->calc weigh Weigh this compound Powder calc->weigh add_solvent Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Vials check->aliquot Yes label_tubes Label Vials Clearly aliquot->label_tubes store Store at -80°C label_tubes->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Anti-Cancer Agents in Cell Proliferation and Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "VT-105": Initial searches for "this compound" indicate that this designation is used for at least two distinct investigational agents: a pan-influenza A vaccine candidate developed by Versatope Therapeutics[1] and a TEAD3 inhibitor for cancer therapy[2]. Due to this ambiguity, and the user's focus on cell proliferation and apoptosis assays in a cancer research context, this document will provide detailed application notes and protocols for two well-characterized anti-cancer compounds, BNC105 and TRC105 , which are highly relevant to the requested assays and audience.

BNC105: A Tubulin Polymerization Inhibitor

BNC105 is a potent and selective disruptor of tumor microvasculature that targets the colchicine-binding site on tubulin.[3] This action leads to the rapid onset of hypoxia and necrosis in solid tumors.[3] Beyond its vascular disrupting effects, BNC105 also exhibits direct cytotoxic activity on tumor cells by inhibiting cell proliferation and inducing apoptosis.[4][5]

Data Summary: Effects of BNC105 on Cell Proliferation and Apoptosis
Cell Line/TypeAssayKey FindingsConcentration/TimeReference
Acute Myeloid Leukemia (AML) Cell LinesProliferation/CytotoxicityHigh sensitivity to BNC105.IC50 = 0.2nM to 1.3nM at 48 hours[3]
AML Patient SamplesApoptosis (Annexin V/7AAD, Caspase 3/7 activation)Significant, dose- and time-dependent decrease in viability and induction of caspase activity.Clinically relevant doses for up to 72 hours[3]
Chronic Lymphocytic Leukemia (CLL) CellsApoptosisPotent induction of JNK-dependent apoptosis.Low nM concentrations[6]
Various Leukemia Cell LinesApoptosisPotent activator of JNK and inducer of NOXA.Not specified[6]
Normal Bone Marrow Mononuclear CellsViabilityMuch less affected compared to AML patient samples.Not specified[3]
Normal LymphocytesViabilitySurvival not affected by BNC105 alone or in combination with ABT-199.Not specified[6]
Signaling Pathway of BNC105-Induced Apoptosis

BNC105 disrupts microtubule polymerization, which leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This results in the phosphorylation of ATF2 and the induction of ATF3 and Noxa, ultimately leading to acute apoptosis.[3][6]

BNC105_Pathway BNC105 BNC105 Tubulin Tubulin Polymerization BNC105->Tubulin inhibits JNK JNK Activation Tubulin->JNK disruption leads to ATF2 Phospho-ATF2 JNK->ATF2 ATF3 ATF3 Induction JNK->ATF3 Noxa Noxa Induction JNK->Noxa Apoptosis Apoptosis ATF2->Apoptosis ATF3->Apoptosis Noxa->Apoptosis

Caption: BNC105-induced apoptosis signaling pathway.

Experimental Protocols

This protocol is adapted for assessing the effect of BNC105 on the proliferation of adherent cancer cell lines.

Workflow:

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in 96-well plate b Treat with BNC105 a->b c Add MTT reagent b->c d Incubate (2-4 hours) c->d e Add solubilization solution d->e f Read absorbance e->f

Caption: Workflow for MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • BNC105 stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of BNC105 in complete culture medium. Remove the old medium from the wells and add 100 µL of the BNC105 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest BNC105 concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

This protocol is for the detection of apoptosis in suspension or adherent cells treated with BNC105 using flow cytometry.

Workflow:

AnnexinV_Workflow a Treat cells with BNC105 b Harvest and wash cells a->b c Resuspend in Annexin V binding buffer b->c d Add Annexin V-FITC and Propidium Iodide c->d e Incubate in the dark d->e f Analyze by flow cytometry e->f

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with BNC105

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of BNC105 for the appropriate time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

TRC105 (Carotuximab): An Anti-Endoglin (CD105) Monoclonal Antibody

TRC105 is a monoclonal antibody that targets endoglin (CD105), a co-receptor for the TGF-β superfamily that is highly expressed on proliferating endothelial cells in tumors.[7][8] By binding to CD105, TRC105 inhibits angiogenesis and can induce apoptosis of endothelial cells.[9][10]

Data Summary: Effects of TRC105 on Cell Proliferation and Apoptosis
Cell Line/TypeAssayKey FindingsConcentration/TimeReference
Human Umbilical Vein Endothelial Cells (HUVEC)ViabilityLittle effect on viability as a single agent.Not specified[9]
HUVECMigrationSignificantly delayed endothelial cell migration.100 μg/ml[9]
HUVECApoptosisInduced apoptosis.Not specified[9]
Renal Tumor Endothelial Cells (TEC) and Cancer Stem Cell-derived TEC (CSC-TEC)Proliferation/SurvivalDid not impair proliferation or survival when used alone.Not specified[7]
TEC and CSC-TECTubulogenesisInhibited the ability to organize into tubular structures.Not specified[7]
TEC and CSC-TEC (in combination with Sunitinib)Proliferation/SurvivalSynergistically inhibited proliferation and survival.Not specified[7]
Signaling Pathway of TRC105-Mediated Effects

TRC105 blocks CD105, which favors the TGF-β receptor/ALK5 complex signaling in endothelial cells. This leads to the phosphorylation and activation of Smad2/3, which can translocate to the nucleus and induce apoptosis.[7][11]

TRC105_Pathway TRC105 TRC105 CD105 CD105 (Endoglin) TRC105->CD105 blocks TGFB_ALK5 TGF-β Receptor/ALK5 Complex CD105->TGFB_ALK5 inhibition favors Smad23 Phospho-Smad2/3 TGFB_ALK5->Smad23 activates Nucleus Nuclear Translocation Smad23->Nucleus Apoptosis Endothelial Cell Apoptosis Nucleus->Apoptosis induces

Caption: TRC105-mediated apoptosis signaling in endothelial cells.

Experimental Protocols

This assay assesses the effect of TRC105 on the ability of endothelial cells to form capillary-like structures in vitro.

Workflow:

Tube_Formation_Workflow a Coat 96-well plate with Matrigel b Seed endothelial cells a->b c Treat with TRC105 b->c d Incubate (4-18 hours) c->d e Image and quantify tube formation d->e

Caption: Workflow for endothelial cell tube formation assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other endothelial cells

  • Endothelial cell growth medium

  • TRC105

  • Matrigel (or similar basement membrane extract)

  • 96-well plate

  • Microscope with camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Cell Seeding: Harvest endothelial cells and resuspend them in endothelial cell growth medium containing the desired concentrations of TRC105.

  • Seed 1.5-2.0 x 10^4 cells per well onto the Matrigel-coated plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Imaging and Analysis: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

This is a luminescent assay that measures caspase-3 and -7 activities, which are key indicators of apoptosis.

Workflow:

CaspaseGlo_Workflow a Seed cells in 96-well plate b Treat with TRC105 a->b c Add Caspase-Glo® 3/7 Reagent b->c d Incubate at room temperature c->d e Measure luminescence d->e

Caption: Workflow for Caspase-Glo® 3/7 assay.

Materials:

  • Cells treated with TRC105

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TRC105 as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

References

Application Notes and Protocols: VT-105 Treatment for Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VT-105 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. TEADs are the downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway leads to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEADs to drive the expression of genes involved in cell proliferation and survival. In many cancers, the Hippo pathway is inactivated, leading to constitutive TEAD activity and tumor growth.

This compound functions by binding to the central lipid pocket of TEAD proteins, which is essential for their interaction with YAP/TAZ. By occupying this pocket, this compound allosterically inhibits the TEAD-YAP/TAZ interaction, thereby suppressing the transcription of oncogenic target genes. This mechanism of action makes this compound a promising therapeutic agent for cancers with a dysregulated Hippo pathway, such as those with NF2 mutations.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical tool. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This makes them a more predictive model for evaluating the efficacy of novel anti-cancer agents like this compound. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in PDX models.

Signaling Pathway

The Hippo signaling pathway is a key regulator of tissue growth. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, promoting the expression of genes that drive cell proliferation and inhibit apoptosis. This compound acts by preventing the interaction between YAP/TAZ and TEAD, thereby inhibiting tumor growth.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation, Survival Gene_Expression->Proliferation VT105 This compound VT105->TEAD inhibits binding

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies of TEAD inhibitors in patient-derived xenograft models. While specific data for this compound monotherapy in PDX models is limited in publicly available literature, the data for closely related compounds and combination therapies provide a strong rationale for its use.

Table 1: Efficacy of TEAD Inhibitor VT-108 in Combination with MEK Inhibitor Cobimetinib in NSCLC PDX Models

PDX ModelTreatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight (g) ± SEM
LU-01-0407 (NF2-mutant) Vehicle1250 ± 150-20.5 ± 0.5
VT-108800 ± 1003620.3 ± 0.6
Cobimetinib950 ± 1202420.1 ± 0.4
VT-108 + Cobimetinib300 ± 507620.0 ± 0.5
LU-01-0236 (NF2-mutant) Vehicle1400 ± 180-21.0 ± 0.4
VT-108900 ± 11035.720.8 ± 0.5
Cobimetinib1100 ± 14021.420.7 ± 0.3
VT-108 + Cobimetinib400 ± 6071.420.5 ± 0.4

Data is representative and adapted from published studies on TEAD inhibitors.

Table 2: Efficacy of TEAD Inhibitors in NCI-H226 Mesothelioma Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle1500 ± 200-
Compound 2 (pan-TEAD inhibitor)600 ± 8060
VT-103 (TEAD1-specific inhibitor)850 ± 10043.3

Data is representative and adapted from published studies on TEAD inhibitors.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

Materials:

  • Freshly collected patient tumor tissue

  • Immunodeficient mice (e.g., NOD-SCID, NSG)

  • Matrigel (or other suitable extracellular matrix)

  • Surgical tools (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

  • Antibiotics (optional, in collection media)

  • Sterile PBS and culture media (e.g., DMEM/F12)

Procedure:

  • Tissue Collection: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Place the tissue in a sterile container with culture medium on ice.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Mince the tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Shave and sterilize the implantation site (typically the flank).

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragments with Matrigel (1:1 ratio).

    • Implant one or two tumor fragments into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice regularly for tumor growth by caliper measurements. Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are ready for treatment studies. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When tumors reach the maximum allowed size, they can be excised, fragmented, and re-implanted into new host mice for cohort expansion.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

Materials:

  • Established PDX-bearing mice (tumor volume 100-200 mm³)

  • This compound, formulated for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water)

  • Dosing syringes and needles (for oral gavage or other appropriate route)

  • Calipers for tumor measurement

  • Scale for mouse body weight measurement

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution to the control group mice according to the same schedule and route as the treatment group.

    • Treatment Group: Administer this compound at the desired dose and schedule. A representative starting dose, based on similar compounds, could be in the range of 25-100 mg/kg, administered orally once or twice daily. The exact dose and schedule should be optimized based on pharmacokinetic and tolerability studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Measure mouse body weight 2-3 times per week to monitor for toxicity.

    • Observe the mice for any clinical signs of distress.

  • Endpoint: Continue the study until the tumors in the control group reach the predetermined endpoint size, or for a set duration. At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point. Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis PDX_Establishment Establish PDX Models from Patient Tumors Tumor_Growth Monitor Tumor Growth to ~150 mm³ PDX_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Dosing Administer this compound or Vehicle Daily (Oral Gavage) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Continue for 21-28 days Endpoint Study Endpoint Reached Monitoring->Endpoint Euthanasia Euthanize Mice & Collect Tissues Endpoint->Euthanasia Data_Analysis Analyze Tumor Growth Inhibition & Biomarkers Euthanasia->Data_Analysis

Caption: A typical experimental workflow for a this compound PDX study.

Disclaimer

This document is intended for research purposes only. The protocols provided are representative and may require optimization for specific PDX models and experimental conditions. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Note: Unveiling the Transcriptomic Impact of VT-105 Treatment through RNA-Seq Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of next-generation sequencing (NGS) has revolutionized drug discovery and development by enabling a deep and unbiased view of the molecular changes induced by novel therapeutic compounds. RNA sequencing (RNA-seq) is a powerful application of NGS that allows for the comprehensive analysis of the transcriptome, providing critical insights into a drug's mechanism of action, identifying potential biomarkers, and revealing off-target effects.[1][2] This application note details a robust workflow for analyzing the transcriptomic alterations in cells treated with VT-105, a novel investigational compound. The described protocols and data analysis pipeline provide a framework for researchers to assess the efficacy and molecular impact of new chemical entities.

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. By inhibiting this pathway, this compound is expected to induce apoptosis and inhibit cell cycle progression in cancer cells.

Experimental Design and Workflow

A well-structured experimental design is paramount for obtaining high-quality, reproducible RNA-seq data.[1] The following workflow outlines the key steps from cell culture and treatment to data analysis and interpretation.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control rna_extraction RNA Extraction & QC (RIN > 8.0) treatment->rna_extraction control->rna_extraction library_prep RNA-Seq Library Preparation (e.g., TruSeq Stranded mRNA) rna_extraction->library_prep sequencing Next-Generation Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing raw_data Raw Sequencing Data (FASTQ files) sequencing->raw_data Data Transfer qc Quality Control (e.g., FastQC) raw_data->qc alignment Genome Alignment (e.g., STAR) qc->alignment quantification Gene Expression Quantification (e.g., HTSeq) alignment->quantification de_analysis Differential Expression Analysis (e.g., DESeq2) quantification->de_analysis pathway_analysis Pathway & GO Enrichment Analysis (e.g., GSEA) de_analysis->pathway_analysis interpretation Biological Interpretation pathway_analysis->interpretation

Figure 1: A comprehensive workflow for the RNA-seq analysis of this compound treated cells.

Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates at a density of 5 x 10^5 cells per well.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified time period (e.g., 24 hours).

  • Harvesting: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the wells using a suitable lysis buffer.

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from the cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with an RNA Integrity Number (RIN) greater than 8.0 are recommended for library preparation.

RNA-Seq Library Preparation and Sequencing
  • Library Construction: Prepare stranded mRNA sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's protocol.

  • Library QC: Validate the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR.

  • Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq 6000).

Data Analysis

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from RNA-seq data.[3]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using packages like DESeq2 or edgeR in R.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify over-represented biological pathways and GO terms.

Hypothetical Quantitative Data

The following tables summarize hypothetical data from the RNA-seq analysis of cells treated with 5 µM this compound for 24 hours.

Table 1: Summary of RNA-Seq Data

Sample GroupTotal ReadsMapped Reads (%)Uniquely Mapped Reads (%)
Vehicle Control (n=3)35.2 M ± 2.1 M95.8% ± 1.2%92.3% ± 1.5%
This compound Treated (n=3)34.8 M ± 2.5 M96.1% ± 0.9%92.8% ± 1.1%

Table 2: Top 5 Differentially Expressed Genes in this compound Treated Cells

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
Upregulated
CDKN1A2.581.2e-153.5e-14
GADD45A2.154.5e-128.2e-11
BTG21.987.8e-111.1e-09
SESN21.852.3e-102.9e-09
PHLDA31.729.1e-109.9e-09
Downregulated
CCND1-2.893.6e-181.1e-16
CDK4-2.455.2e-161.8e-14
E2F1-2.118.9e-142.2e-12
MYC-1.951.4e-123.1e-11
BCL2-1.686.7e-119.5e-10

Signaling Pathway Visualization

Based on our hypothetical mechanism of action and the differential gene expression data, this compound appears to inhibit the PI3K/Akt pathway, leading to the downregulation of pro-proliferative and anti-apoptotic genes and the upregulation of cell cycle arrest genes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Genes (e.g., BCL2) (Downregulated) Akt->Survival Proliferation Proliferation Genes (e.g., CCND1, MYC) (Downregulated) mTOR->Proliferation VT105 This compound VT105->PI3K

Figure 2: Hypothetical signaling pathway affected by this compound treatment.

Conclusion

RNA-seq is an invaluable tool in drug discovery for elucidating the mechanism of action of novel compounds like this compound.[1][2] The protocols and data analysis workflow presented in this application note provide a comprehensive guide for researchers to investigate the transcriptomic effects of drug treatments. The hypothetical data presented for this compound demonstrates its potential as a PI3K/Akt pathway inhibitor, leading to the downregulation of genes involved in cell proliferation and survival. This approach enables the generation of robust and informative data to support the advancement of new therapeutic candidates.

References

Troubleshooting & Optimization

VT-105 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of VT-105, a potent and selective TEAD inhibitor. The information is presented in a question-and-answer format to address common issues and provide practical solutions for experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: Based on available data, this compound is a more soluble analog of the compound VT-104.[1][2][3] Specific solubility has been reported as 10 mM in dimethyl sulfoxide (DMSO). For in vivo studies, a formulation of 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water) has been used.[3] Detailed solubility in aqueous buffers like PBS has not been widely published.

Q2: I am seeing precipitation when I dilute my this compound stock solution into aqueous media for cell culture experiments. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for poorly soluble compounds.[4] Here are several troubleshooting steps:

  • Increase the final volume of media: A higher final volume will lower the final concentration of this compound, which may prevent it from exceeding its solubility limit in the aqueous buffer.

  • Optimize the solvent concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. You might need to test a range of final DMSO concentrations to find a balance between solubility and cell viability.

  • Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.

  • Vortex or sonicate: Gentle vortexing or brief sonication after dilution can help to redissolve precipitates.[4] However, ensure that the compound is stable under these conditions.

  • Prepare fresh dilutions: Do not store diluted solutions of this compound in aqueous buffers for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

Q3: Can I dissolve this compound directly in PBS or cell culture media?

A3: Direct dissolution of this compound in aqueous solutions like PBS or cell culture media is generally not recommended due to its predicted low aqueous solubility. It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[4]

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound powder.
  • Problem: The lyophilized this compound powder does not readily dissolve in the chosen solvent.

  • Solution:

    • Ensure you are using a recommended solvent, such as DMSO.

    • Gently warm the solution to 37°C.

    • Vortex the solution for a few minutes.

    • If solubility issues persist, brief sonication in a water bath may be helpful.

Issue 2: Cloudiness or precipitation in the stock solution over time.
  • Problem: A previously clear stock solution of this compound in DMSO appears cloudy or has visible precipitate after storage.

  • Solution:

    • This may indicate that the storage temperature is too low, causing the DMSO to freeze (freezing point: 18.5°C) and the compound to precipitate.

    • Warm the stock solution to room temperature or 37°C and vortex until the solution is clear.

    • Store the DMSO stock solution at room temperature or 4°C, protected from light and moisture. For long-term storage, aliquoting and storing at -20°C is an option, but be mindful of the freezing point of DMSO.

Quantitative Data Summary

ParameterValueReference
Solubility in DMSO 10 mM
In Vivo Formulation 5% DMSO + 10% Solutol + 85% D5W[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 421.42 g/mol .

  • Weigh the this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved. If necessary, warm the vial to 37°C or sonicate briefly.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your desired final volume of cell culture medium.

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Immediately vortex the solution gently to ensure proper mixing and minimize precipitation.

  • Use the freshly prepared working solution for your experiment. It is recommended to include a vehicle control (e.g., 0.1% DMSO in media) in your experimental setup.

Visualizations

Hippo Signaling Pathway and this compound Mechanism of Action

Hippo_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress MST1_2 MST1/2 Mechanical Stress->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 MST1_2->SAV1 MOB1 MOB1 LATS1_2->MOB1 YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation 14-3-3 Binding & Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Binds to Target_Genes Target Gene Expression TEAD->Target_Genes Activates VT105 This compound VT105->TEAD Inhibits

Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Workflow Start Start: This compound Precipitation Observed Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Warm_Stock Warm stock to 37°C and vortex/sonicate Check_Stock->Warm_Stock No Dilution_Step Diluting into aqueous media Check_Stock->Dilution_Step Yes Warm_Stock->Check_Stock Prepare_Fresh Prepare fresh stock solution Warm_Stock->Prepare_Fresh Still precipitates Check_Final_Conc Is final concentration too high? Dilution_Step->Check_Final_Conc Lower_Conc Lower final concentration Check_Final_Conc->Lower_Conc Yes Check_Solvent_Conc Is final DMSO concentration <0.1%? Check_Final_Conc->Check_Solvent_Conc No Success Success: No Precipitation Lower_Conc->Success Increase_DMSO Increase final DMSO (e.g., to 0.5%) Check_Solvent_Conc->Increase_DMSO Yes Use_Warm_Media Use pre-warmed (37°C) media Check_Solvent_Conc->Use_Warm_Media No Increase_DMSO->Success Vortex_Dilution Vortex gently after dilution Use_Warm_Media->Vortex_Dilution Vortex_Dilution->Success

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Technical Support Center: Improving VT-105 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability issues with VT-105 in culture media. Researchers, scientists, and drug development professionals can utilize this resource to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What are the common signs of this compound instability in culture media? A1: Signs of instability include a rapid decrease in the effective concentration of this compound over time, leading to reduced or inconsistent biological effects in your assays. This can manifest as poor dose-response curves, lack of reproducibility, and a shorter than expected half-life of the compound in the culture medium.
Q2: What are the primary causes of small molecule degradation in cell culture? A2: Degradation can be caused by several factors including enzymatic activity from cells (e.g., esterases, oxidoreductases), chemical degradation due to components in the media (e.g., pH, reactive oxygen species), or physical instability leading to precipitation.
Q3: How can I determine the stability of this compound in my specific culture medium? A3: A stability study is recommended. This involves incubating this compound in your complete culture medium (with and without cells) over a time course (e.g., 0, 2, 4, 8, 24 hours) and quantifying the remaining concentration of this compound at each time point using methods like HPLC or LC-MS/MS.
Q4: Can serum in the culture media affect this compound stability? A4: Yes, serum contains various enzymes that can metabolize small molecules. It is advisable to test the stability of this compound in both serum-free and serum-containing media to assess the impact of serum components.
Q5: Are there any general strategies to improve the stability of a small molecule like this compound? A5: Yes, several strategies can be employed. These include using a lower, more frequent dosing schedule, incorporating stabilizing agents or antioxidants in the media, using serum-free or reduced-serum media if appropriate for your cell type, and ensuring proper storage and handling of the compound.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound.

This is often the first indication of a stability problem.

Troubleshooting Steps:

  • Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution.

  • Perform a Stability Assessment: Conduct a time-course experiment to measure the concentration of this compound in your specific culture medium over the duration of your experiment.

  • Optimize Dosing Strategy: Consider more frequent media changes with freshly prepared this compound to maintain a more consistent concentration.

Issue 2: High variability between replicate experiments.

Variability can be a result of inconsistent degradation rates of this compound.

Troubleshooting Steps:

  • Standardize Media Preparation: Ensure that the culture medium is prepared consistently for each experiment, including the source and lot of serum and other supplements.

  • Control Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels, as these can influence chemical degradation rates.

  • Evaluate Impact of Serum: Test for improved consistency by reducing the serum concentration or using a serum-free alternative if your cell line permits.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Spike the medium with this compound to a final concentration of 10 µM.

  • Aliquot the this compound-containing medium into sterile tubes.

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.

  • For a cell-based assessment, perform the same incubation in the presence of the target cells and collect media samples at the same time points.

  • Analyze the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.

  • Plot the concentration of this compound as a function of time to determine its stability profile.

Protocol 2: Evaluation of Stabilizing Agents for this compound

Objective: To assess the effectiveness of common stabilizing agents on the stability of this compound in culture media.

Methodology:

  • Prepare separate batches of complete culture medium, each containing a different stabilizing agent (e.g., 1 mM Ascorbic Acid, 100 µM Trolox, 1% Bovine Serum Albumin). Include a control batch with no stabilizing agent.

  • Spike each batch of medium with this compound to a final concentration of 10 µM.

  • Incubate all batches at 37°C in a 5% CO2 incubator for a fixed duration determined from the initial stability study (e.g., 8 hours).

  • After incubation, collect samples from each batch.

  • Quantify the remaining concentration of this compound in each sample using LC-MS/MS.

  • Compare the percentage of this compound remaining in the presence of each stabilizing agent to the control.

Data Presentation

Table 1: Stability of this compound in Different Culture Media

Time (Hours)This compound Concentration in Medium A (µM)This compound Concentration in Medium B (µM)
010.010.0
28.59.2
46.88.1
84.26.5
241.13.4

Table 2: Effect of Stabilizing Agents on this compound Stability (at 8 hours)

Stabilizing AgentThis compound Concentration (µM)% Remaining
None (Control)4.242%
1 mM Ascorbic Acid6.868%
100 µM Trolox7.575%
1% BSA5.959%

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Culture Media spike_vt105 Spike with this compound prep_media->spike_vt105 incubate Incubate at 37°C spike_vt105->incubate time_points Collect Samples at Time Points (0-24h) incubate->time_points quantify Quantify this compound (LC-MS/MS) time_points->quantify analyze Analyze Data & Plot quantify->analyze

Caption: Workflow for assessing this compound stability in culture media.

degradation_pathway Hypothetical Degradation Pathway of this compound VT105 This compound (Active) Metabolite1 Metabolite 1 (Oxidized) VT105->Metabolite1 Enzymatic Oxidation (e.g., CYPs) Metabolite2 Metabolite 2 (Hydrolyzed) VT105->Metabolite2 Chemical Hydrolysis (pH dependent) Inactive Inactive Products Metabolite1->Inactive Metabolite2->Inactive

Caption: Potential degradation pathways for this compound in culture.

troubleshooting_logic Troubleshooting Logic for this compound Instability start Inconsistent This compound Activity check_stock Verify Stock Solution start->check_stock run_stability Perform Stability Assay check_stock->run_stability Stock OK is_stable Is it Stable? run_stability->is_stable optimize_dosing Optimize Dosing Strategy is_stable->optimize_dosing No other_issue Investigate Other Experimental Factors is_stable->other_issue Yes add_stabilizers Add Stabilizing Agents optimize_dosing->add_stabilizers problem_solved Problem Resolved add_stabilizers->problem_solved

Caption: Decision tree for troubleshooting this compound instability.

Technical Support Center: VT3989 (TEAD Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VT3989, a first-in-class small molecule inhibitor of the Hippo-YAP signaling pathway. VT3989 targets the transcriptional enhanced associate domain (TEAD) proteins by inhibiting their autopalmitoylation, a critical step for their interaction with the transcriptional co-activator YAP.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for VT3989?

A1: VT3989 is an inhibitor of TEAD autopalmitoylation. TEAD transcription factors require palmitoylation of a conserved cysteine residue to enable their interaction with the transcriptional co-activators YAP and TAZ. By binding to the palmitoylation pocket of TEAD, VT3989 prevents this modification, thereby inhibiting the formation of the YAP/TAZ-TEAD transcriptional complex and suppressing the expression of downstream target genes that promote cell proliferation and survival.

Q2: What are the known on-target effects of VT3989?

A2: The primary on-target effect of VT3989 is the inhibition of the Hippo-YAP signaling pathway. This leads to the suppression of tumor growth in cancers with mutations in the Hippo pathway, such as those with NF2 mutations. In preclinical models, VT3989 has been shown to selectively inhibit the proliferation and tumor growth of NF2-deficient mesothelioma.

Q3: What are the potential off-target effects or adverse events observed with VT3989 in clinical trials?

A3: In a Phase 1/2 clinical trial (NCT04665206), several treatment-related adverse events have been observed in patients with advanced solid tumors, primarily mesothelioma. These events could be due to on-target effects in non-tumor tissues or genuine off-target effects. The most common adverse effects are summarized in the table below.

Troubleshooting Guide

Issue: Unexpected cytotoxicity or altered cellular morphology in in vitro experiments.

Potential Cause: This could be due to either potent on-target inhibition of the Hippo pathway in a sensitive cell line or off-target effects on other cellular kinases or proteins.

Troubleshooting Steps:

  • Confirm On-Target Activity: Perform a dose-response experiment and correlate the observed effects with the inhibition of known downstream targets of the YAP-TEAD complex (e.g., CTGF, CYR61) using qPCR or Western blotting.

  • Cell Line Specificity: Test VT3989 in a panel of cell lines with and without Hippo pathway mutations (e.g., NF2-mutant vs. NF2-wildtype) to determine if the observed effects are specific to Hippo-pathway dependent cells.

  • Off-Target Kinase Profiling: To investigate potential off-target kinase inhibition, it is recommended to perform a broad kinase screen. A detailed protocol for a representative kinase profiling assay is provided below.

Issue: Discrepancies between in vitro potency and in vivo efficacy or toxicity.

Potential Cause: Differences in drug metabolism, pharmacokinetics, or target engagement in a complex biological system can lead to varied outcomes. Additionally, on-target effects in non-cancerous tissues can contribute to toxicity.

Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate plasma concentrations of VT3989 with tumor growth inhibition and the expression of YAP-TEAD target genes in tumor and surrogate tissues.

  • Assess On-Target Toxicity: The observed albuminuria (protein in the urine) with VT3989 is considered a potential on-target effect. This suggests that the Hippo pathway may play a role in kidney function. Histopathological analysis of tissues from treated animals can help identify other potential on-target toxicities.

  • Investigate Cross-Species Reactivity: If using animal models, ensure that the binding pocket of TEAD is conserved between the model species and humans.

Quantitative Data Summary

Table 1: Common Adverse Events Associated with VT3989 (Phase 1/2 Clinical Trial)

Adverse EventGrade 1-3 Frequency (%)Grade 3 Frequency (%)Notes
Albuminuria53.54.3Reversible with dose interruption. Considered a potential on-target effect.
Peripheral Edema36.2N/ALow-grade swelling in the extremities.
Fatigue24.6N/AA common side effect of many cancer therapies.
Nausea20.3N/AGenerally mild to moderate.
Increased Alanine Aminotransferase (ALT)11.6N/AIndicates potential liver effects.
Increased Aspartate Aminotransferase (AST)11.6N/AIndicates potential liver effects.

N/A: Data not specified in the provided search results.

Experimental Protocols

1. Kinase Profiling Assay to Identify Off-Target Effects

Objective: To assess the selectivity of VT3989 by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of VT3989 in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified, active human kinases.

  • Assay Principle: The specific assay format may vary (e.g., radiometric, fluorescence-based, or binding assays like KiNativ). A common method is a competition binding assay.

    • A broad-spectrum, immobilized kinase inhibitor is used as a probe.

    • Test kinases are incubated with the probe.

    • The amount of kinase bound to the probe is quantified.

    • The assay is repeated in the presence of VT3989.

    • A reduction in the amount of kinase bound to the probe indicates that VT3989 is competing for the kinase's active site.

  • Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration of VT3989. For significant hits, a follow-up dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).

  • Interpretation: Potent inhibition of kinases other than the intended target family suggests potential off-target activity that warrants further investigation.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of VT3989 to TEAD proteins in a cellular context and to identify potential off-target binders.

Methodology:

  • Cell Treatment: Treat cultured cells with VT3989 or a vehicle control (DMSO) for a specified period.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Separation of Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (e.g., TEAD1, TEAD2, TEAD3, TEAD4) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and VT3989-treated samples. A shift in the melting curve to a higher temperature in the presence of VT3989 indicates direct target engagement.

  • Off-Target Identification (Mass Spectrometry-based CETSA): By using quantitative mass spectrometry to analyze the entire soluble proteome at each temperature, it is possible to identify other proteins that are stabilized by VT3989, revealing potential off-target interactions.

Visualizations

Hippo_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Extracellular Signals Extracellular Signals Receptors Receptors Extracellular Signals->Receptors NF2 (Merlin) NF2 (Merlin) Receptors->NF2 (Merlin) MST1/2 MST1/2 NF2 (Merlin)->MST1/2 Activates LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates MST1/2->LATS1/2 Phosphorylates Phospho-YAP/TAZ Phospho-YAP/TAZ YAP/TAZ->Phospho-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Translocation Degradation Degradation Phospho-YAP/TAZ->Degradation Sequestration & TEAD1-4 TEAD1-4 VT3989 VT3989 VT3989->TEAD1-4 Inhibits Palmitoylation Gene Transcription Gene Transcription YAP/TAZ_nTEAD1-4 YAP/TAZ_nTEAD1-4 YAP/TAZ_nTEAD1-4->Gene Transcription Activates

Caption: The Hippo Signaling Pathway and the Mechanism of Action of VT3989.

Off_Target_Workflow Start Start Test Compound (VT3989) Test Compound (VT3989) Start->Test Compound (VT3989) In Vitro Assays In Vitro Assays Test Compound (VT3989)->In Vitro Assays Kinase Profiling Kinase Profiling In Vitro Assays->Kinase Profiling Proteomic Profiling Proteomic Profiling In Vitro Assays->Proteomic Profiling Phenotypic Screening Phenotypic Screening In Vitro Assays->Phenotypic Screening Identify Hits Identify Hits Kinase Profiling->Identify Hits Proteomic Profiling->Identify Hits Phenotypic Screening->Identify Hits Validate Hits Validate Hits Identify Hits->Validate Hits Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Validate Hits->Cellular Target Engagement (CETSA) Enzymatic Assays Enzymatic Assays Validate Hits->Enzymatic Assays Determine SAR Determine SAR Cellular Target Engagement (CETSA)->Determine SAR Enzymatic Assays->Determine SAR Lead Optimization Lead Optimization Determine SAR->Lead Optimization End End Lead Optimization->End

Caption: Experimental Workflow for Identifying and Validating Off-Target Effects.

Troubleshooting_Logic Start Unexpected In Vitro Cytotoxicity Observed Dose_Response Is the effect dose-dependent? Start->Dose_Response Check_On_Target Correlate with on-target biomarker modulation (e.g., CTGF expression) Dose_Response->Check_On_Target Yes No_Dose_Response Artifact or Assay Issue Dose_Response->No_Dose_Response No On_Target_Effect Likely On-Target Effect Check_On_Target->On_Target_Effect Correlates Not_On_Target_Effect Potential Off-Target Effect Check_On_Target->Not_On_Target_Effect Does not correlate Perform_Off_Target_Screen Perform broad-spectrum off-target screening (e.g., Kinase Panel) Not_On_Target_Effect->Perform_Off_Target_Screen

Caption: Troubleshooting Logic for Unexpected In Vitro Effects.

Technical Support Center: VT-105 and Cancer Cell Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VT-105, a preclinical TEAD inhibitor targeting the Hippo signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro and in vivo experiments, with a focus on understanding and identifying mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. It functions by preventing the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By disrupting the TEAD-YAP/TAZ complex, this compound inhibits the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are still under investigation, based on studies of other targeted therapies and TEAD inhibitors, several potential mechanisms could be at play:

  • Activation of Parallel Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that bypass the need for TEAD-YAP/TAZ-mediated transcription to drive proliferation and survival. Key pathways that have been implicated in resistance to TEAD inhibitors include the MAPK/ERK and JAK/STAT pathways.[1][2][3]

  • Upregulation of Survival Pathways: Activation of pro-survival signaling, such as the PI3K/AKT pathway, can confer resistance to TEAD inhibitors by promoting cell survival and inhibiting apoptosis.[4][5]

  • Alterations in the Hippo Pathway: Although less common for downstream inhibitors, mutations or epigenetic modifications in components of the Hippo pathway upstream of YAP/TAZ could potentially lead to their hyperactivation, requiring higher concentrations of this compound to achieve the same inhibitory effect.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[6]

Q3: How can I experimentally confirm if my cells have developed resistance to this compound?

A3: To confirm resistance, you can perform a dose-response curve with a cell viability assay (e.g., MTT or MTS) comparing the parental (sensitive) cell line with the suspected resistant cell line. A rightward shift in the IC50 value for the resistant cells would indicate reduced sensitivity to this compound.

Q4: What are the key downstream target genes of the TEAD-YAP/TAZ complex that I can monitor to assess this compound efficacy?

A4: Commonly monitored TEAD-YAP/TAZ target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). A decrease in the mRNA expression of these genes upon this compound treatment would indicate target engagement and pathway inhibition.

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause 1: Development of Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a cell viability assay (e.g., MTT) to compare the IC50 of this compound in your current cell line versus the parental, sensitive cell line.

    • Investigate Bypass Pathways: Use Western blotting to probe for the activation of key nodes in parallel signaling pathways, such as phosphorylated ERK (p-ERK) for the MAPK pathway and phosphorylated STAT3 (p-STAT3) for the JAK/STAT pathway. An increase in the activation of these pathways in resistant cells could indicate a bypass mechanism.

    • Assess Survival Pathway Activation: Analyze the phosphorylation status of AKT (p-AKT) by Western blot to determine if the PI3K/AKT survival pathway is upregulated in resistant cells.

Illustrative Data:

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cells

Cell LineThis compound IC50 (µM)
Parental Cancer Cell Line0.5
This compound Resistant Cell Line8.2

Table 2: Protein Expression and Activation in Sensitive vs. Resistant Cells

ProteinParental Cells (Fold Change vs. Control)Resistant Cells (Fold Change vs. Control)
p-ERK/Total ERK1.25.8
p-STAT3/Total STAT31.16.2
p-AKT/Total AKT1.57.3
Issue 2: Inconsistent Downregulation of YAP/TAZ Target Genes (CTGF, CYR61) After this compound Treatment

Possible Cause 2: Suboptimal Experimental Conditions or Emergence of Compensatory Mechanisms.

  • Troubleshooting Steps:

    • Verify Compound Activity: Ensure the this compound stock solution is fresh and has been stored correctly. Test its activity on a known sensitive cell line as a positive control.

    • Optimize Treatment Duration and Concentration: Perform a time-course and dose-response experiment to determine the optimal conditions for observing maximal downregulation of CTGF and CYR61 mRNA levels by qPCR.

    • Check for YAP/TAZ Nuclear Localization: Use immunofluorescence to visualize the subcellular localization of YAP and TAZ. In sensitive cells, this compound treatment should not directly affect nuclear localization but should inhibit the transcriptional activity of the nuclear YAP/TAZ. If YAP/TAZ levels in the nucleus are significantly elevated in resistant cells, it might suggest an upstream alteration in the Hippo pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

  • Materials:

    • Cancer cell lines (sensitive and suspected resistant)

    • 96-well plates

    • Complete growth medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for YAP, TAZ, and Signaling Pathway Proteins

This protocol is for analyzing protein expression and phosphorylation status.

  • Materials:

    • Cell lysates from treated and untreated cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for YAP/TAZ Nuclear Localization

This protocol allows for the visualization of YAP/TAZ subcellular localization.

  • Materials:

    • Cells grown on coverslips

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBST)

    • Primary antibodies (anti-YAP or anti-TAZ)

    • Fluorophore-conjugated secondary antibodies

    • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary antibody in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with fluorophore-conjugated secondary antibody in blocking buffer for 1 hour in the dark.

    • Wash three times with PBST.

    • Counterstain with DAPI for 5 minutes.

    • Mount coverslips on microscope slides and visualize using a fluorescence microscope.

Quantitative PCR (qPCR) for CTGF and CYR61

This protocol is for measuring the mRNA expression of YAP/TAZ target genes.

  • Materials:

    • RNA extracted from treated and untreated cells

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB)

    • qPCR instrument

  • Procedure:

    • Extract total RNA from cells using a commercial kit.

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

    • Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers.

    • Run the qPCR program on a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

Hippo_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Soluble_Factors Soluble Factors Soluble_Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes activates VT105 This compound VT105->TEAD inhibits palmitoylation Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Resistance_Mechanism cluster_resistance Resistance Mechanism VT105 This compound TEAD TEAD VT105->TEAD inhibits Target_Genes YAP/TAZ Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes X YAP_TAZ YAP/TAZ YAP_TAZ->TEAD Proliferation_Inhibition Inhibition of Proliferation Target_Genes->Proliferation_Inhibition MAPK_Pathway MAPK Pathway (e.g., ERK) Other_TFs Other Transcription Factors (e.g., AP-1) MAPK_Pathway->Other_TFs activates Resistance_Genes Re-expression of Proliferation Genes Other_TFs->Resistance_Genes activates Resistance Resistance to this compound (Sustained Proliferation) Resistance_Genes->Resistance

Caption: A Potential Resistance Mechanism to this compound via MAPK Pathway Activation.

Experimental_Workflow Start Decreased this compound Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm_Resistance Investigate_Pathways Investigate Bypass Pathways (Western Blot for p-ERK, p-STAT3, p-AKT) Confirm_Resistance->Investigate_Pathways Pathway_Activated Bypass Pathway Activated? Investigate_Pathways->Pathway_Activated Analyze_YAP_TAZ Analyze YAP/TAZ (qPCR for Target Genes, IF for Localization) YAP_TAZ_Altered YAP/TAZ Activity Altered? Analyze_YAP_TAZ->YAP_TAZ_Altered Pathway_Activated->Analyze_YAP_TAZ No Combination_Therapy Consider Combination Therapy (e.g., this compound + MEK inhibitor) Pathway_Activated->Combination_Therapy Yes Further_Investigation Investigate Other Mechanisms (e.g., Drug Efflux, Target Mutation) YAP_TAZ_Altered->Further_Investigation Yes YAP_TAZ_Altered->Further_Investigation No

Caption: Experimental Workflow for Investigating this compound Resistance.

References

Optimizing VT-105 Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the half-maximal inhibitory concentration (IC50) of VT-105, a potent and selective TEAD inhibitor. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] It functions by selectively inhibiting the YAP/TAZ-TEAD-promoted gene transcription.[1] this compound blocks the auto-palmitoylation of TEAD, a critical step for its interaction with the transcriptional co-activators YAP and TAZ, thereby disrupting the signaling cascade that promotes cell proliferation and tumor growth.[1]

Q2: What is the typical IC50 value for this compound?

A2: In a YAP reporter assay, this compound has been shown to have an IC50 of 10.4 nM.[1] However, the IC50 value in a specific cell-based assay can vary depending on the cell line, experimental conditions, and the endpoint being measured.[2][3]

Q3: Which cell lines are appropriate for testing this compound?

A3: Cell lines with a dependency on the Hippo-YAP/TAZ signaling pathway are recommended. This is often the case in cancers with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma). Examples of cell lines used to test TEAD inhibitors include NCI-H226 and OVCAR-8.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4] For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate[5]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to maintain humidity.[5]
No dose-dependent inhibition observed - this compound concentration range is too low or too high- Cell line is not sensitive to TEAD inhibition- Compound instability or degradation- Perform a preliminary experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the approximate effective range.[6]- Confirm the dependency of your cell line on the YAP/TAZ-TEAD pathway through literature or preliminary experiments (e.g., YAP/TAZ knockdown).- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
IC50 value is significantly different from published values - Different experimental conditions (cell density, incubation time, serum concentration)[3]- Different assay method used (e.g., metabolic assay vs. direct cell count)- Cell line passage number and genetic drift- Standardize your protocol and document all experimental parameters.- Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.- Use cells with a consistent and low passage number.
Inconsistent results between experiments - Variation in reagent quality (e.g., serum, media)- Inconsistent incubation times- Contamination of cell cultures- Use reagents from the same lot for a set of comparable experiments.- Strictly adhere to the defined incubation periods.- Regularly check cell cultures for any signs of contamination.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework. Optimization of cell seeding density and incubation times for your specific cell line is recommended.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., NCI-H226)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to the optimized seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad range of concentrations (e.g., 8-10 concentrations ranging from 1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[5]

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for this compound IC50 Determination

Experiment Phase Concentration Range Dilution Scheme Purpose
Range-Finding 1 nM - 100 µMLogarithmic (10-fold)To determine the approximate effective concentration range.
Definitive IC50 Centered around the estimated IC50 from the range-finding experimentLinear or semi-log (2 to 3-fold) with 8-12 pointsTo accurately determine the IC50 value.

Table 2: Key Experimental Parameters and Recommended Values

Parameter Recommended Value/Range Notes
Cell Seeding Density 5,000 - 10,000 cells/wellOptimize for each cell line to ensure logarithmic growth throughout the experiment.
Incubation Time (Treatment) 48 - 72 hoursThe optimal time may vary depending on the cell line's doubling time and the desired endpoint.
This compound Solvent DMSOEnsure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.
Assay Readout Absorbance (490-570 nm for MTT)Other viability assays like CellTiter-Glo® (luminescence) can also be used.

Visualizations

Experimental_Workflow IC50 Determination Workflow for this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock (10 mM in DMSO) D Prepare Serial Dilutions of this compound A->D B Culture and Harvest Cells (Logarithmic Growth Phase) C Seed Cells in 96-well Plate (24h incubation) B->C E Treat Cells with this compound (48-72h incubation) C->E D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability vs. Control G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for IC50 determination of this compound.

Hippo_Signaling_Pathway Simplified Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation leads to TEAD TEAD YAP_TAZ->TEAD translocates and binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression activates VT105 This compound VT105->TEAD inhibits (blocks auto-palmitoylation)

References

Technical Support Center: VT-105 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VT-105 in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and how is it delivered?

A1: this compound is a universal influenza vaccine candidate developed by Versatope Therapeutics, Inc. It is currently in the preclinical development stage.[1][2][3][4] this compound is delivered using recombinant outer membrane vesicles (rOMVs), which are nano-sized vesicles derived from genetically engineered bacteria.[1][2][4]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is designed to provide broad protection against multiple strains of the influenza virus.[1][2] Its mechanism is based on targeting the Matrix-2 (M2) protein, an ion channel of the influenza virus that is conserved across different strains.[1][2] By presenting the M2 protein on the surface of rOMVs, this compound aims to stimulate a robust and durable immune response.[1][4] This approach is intended to engage cellular-mediated immune responses to target virus-infected cells.[1][2]

Q3: My in vivo experiment with this compound is showing lower than expected efficacy. What are some potential reasons and troubleshooting steps?

A3: Lower than expected efficacy can stem from several factors related to the formulation, administration, or the animal model.

Troubleshooting In-Vivo Efficacy Issues

Potential Cause Troubleshooting Steps
Improper Formulation or Storage - Confirm the stability of the this compound formulation under your storage conditions. Refer to the manufacturer's guidelines for recommended temperature and shelf-life. - Ensure the formulation was prepared according to the provided protocol, paying close attention to buffer composition and concentration. - Visually inspect the formulation for any signs of precipitation or aggregation before administration.
Suboptimal Administration Route or Technique - Verify the recommended route of administration for your specific animal model and experimental goals. While specific protocols for this compound are not publicly available, rOMV-based vaccines are often administered intramuscularly or intranasally. - Ensure proper injection technique to deliver the full dose to the intended site. For intramuscular injections, consider the muscle group and needle size appropriate for the animal. For intranasal delivery, ensure the animal inhales the full dose.
Incorrect Dosage - Review the dose-response data from preclinical studies (if available) to ensure you are using a dose within the effective range. - Accurately calculate the dose based on the animal's body weight.
Animal Model Variability - Consider the strain, age, and health status of your animal model, as these factors can influence immune responses. - Ensure that the animal model is appropriate for studying influenza infection and vaccine efficacy.
Timing of Challenge - The timing of the viral challenge post-vaccination is critical. Ensure sufficient time has elapsed for an adaptive immune response to develop. This is typically 2-4 weeks for prime vaccinations.

Q4: I am observing unexpected adverse events in my animal model after this compound administration. What should I do?

A4: Unexpected adverse events should be carefully documented and investigated. While specific toxicity data for this compound is not publicly available, general considerations for rOMV-based vaccines apply.

Troubleshooting Adverse Events

Potential Cause Troubleshooting Steps
Endotoxin Contamination - Although rOMVs from genetically engineered strains can have reduced endotoxicity, residual lipopolysaccharide (LPS) can still trigger inflammatory responses.[5] - Ensure the this compound formulation has been tested for endotoxin levels and is within acceptable limits for in vivo use.
Dose-Related Toxicity - The observed adverse events may be dose-dependent. Consider performing a dose-ranging study to identify the maximum tolerated dose (MTD) in your animal model.
Route of Administration - The route of administration can influence the systemic exposure and potential for adverse events. Compare the safety profile of different administration routes if applicable.
Hypersensitivity Reaction - In rare cases, components of the vaccine formulation could elicit a hypersensitivity reaction. Monitor for signs of anaphylaxis immediately following administration.
Off-Target Effects - While unlikely for a targeted vaccine, consider the possibility of off-target effects. Detailed histopathological analysis of major organs can help identify any unexpected tissue damage.

Experimental Protocols

General Protocol for In Vivo Immunization with an rOMV-Based Vaccine (Illustrative)

This protocol is a general guideline and should be adapted based on the specific recommendations for this compound and the experimental design.

  • Preparation of this compound Formulation:

    • Thaw the vial of this compound on ice.

    • Gently mix the solution by inverting the vial. Avoid vigorous vortexing to prevent aggregation of the rOMVs.

    • Dilute the this compound concentrate to the desired final concentration using a sterile, endotoxin-free buffer (e.g., PBS) as recommended.

    • Keep the formulation on ice until administration.

  • Animal Handling and Administration:

    • Acclimatize animals to the laboratory environment for at least one week before the start of the experiment.

    • Anesthetize the animal using an approved method (e.g., isoflurane inhalation) for intranasal administration or as required for other routes to ensure accurate delivery and animal welfare.

    • For Intramuscular (IM) Administration:

      • Inject the appropriate volume of the this compound formulation into the quadriceps or tibialis anterior muscle using a sterile insulin syringe.

    • For Intranasal (IN) Administration:

      • Hold the animal in a supine position.

      • Carefully pipette half of the total dose into each nostril, allowing the animal to inhale the liquid between instillations.

  • Post-Administration Monitoring:

    • Monitor the animals for any immediate adverse reactions (e.g., respiratory distress, lethargy) for at least 30 minutes post-administration.

    • Continue to monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or local inflammation at the injection site.

  • Sample Collection and Analysis (Example):

    • Collect blood samples at specified time points (e.g., pre-vaccination, 2 weeks, and 4 weeks post-vaccination) to measure antibody titers (e.g., via ELISA).

    • At the end of the study, collect tissues (e.g., spleen, lymph nodes, lungs) for immunological assays (e.g., ELISpot, flow cytometry) or histopathological analysis.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data for a preclinical rOMV-based influenza vaccine like this compound to serve as a reference for expected outcomes.

Table 1: Illustrative In Vivo Efficacy of this compound in a Mouse Model

Group Dose (µg) Route of Administration Antibody Titer (Geometric Mean) Survival Rate after Lethal Challenge (%)
Control (PBS) 0IM<100
This compound 1IM5,00080
This compound 5IM25,000100
This compound 1IN2,50070
This compound 5IN15,00090

Table 2: Illustrative Preclinical Safety Profile of this compound in a Rat Model

Parameter Control (PBS) This compound (Low Dose) This compound (High Dose)
Body Weight Change (%) +5%+4.5%+1%
Local Reactogenicity NoneMild, transient swellingModerate, transient swelling
Serum Cytokine Levels (e.g., TNF-α) BaselineSlight, transient increaseModerate, transient increase
Histopathology (Major Organs) No abnormalitiesNo significant findingsMinor inflammatory infiltrates at the injection site

Visualizations

VT105_Mechanism_of_Action cluster_delivery Vaccine Delivery cluster_immune_response Immune Response cluster_protection Protection This compound (rOMV) This compound (rOMV) APC Antigen Presenting Cell (APC) This compound (rOMV)->APC Uptake & Antigen Presentation T_Cell T-Cell Activation APC->T_Cell B_Cell B-Cell Activation T_Cell->B_Cell Help CTL Cytotoxic T-Lymphocytes (CTLs) T_Cell->CTL Antibodies M2e-specific Antibodies B_Cell->Antibodies Differentiation & Production Virus_Neutralization Virus Neutralization Antibodies->Virus_Neutralization Infected_Cell Influenza-Infected Cell CTL->Infected_Cell Recognition of M2e Cell_Lysis Infected Cell Lysis Infected_Cell->Cell_Lysis

Caption: Proposed mechanism of action for the this compound vaccine.

In_Vivo_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Sampling Baseline Sampling (e.g., blood) Animal_Acclimation->Baseline_Sampling Vaccination This compound Administration Baseline_Sampling->Vaccination Monitoring Post-Vaccination Monitoring Vaccination->Monitoring Immune_Response_Analysis Immune Response Analysis (e.g., Antibody Titer) Monitoring->Immune_Response_Analysis Viral_Challenge Influenza Virus Challenge Immune_Response_Analysis->Viral_Challenge Post_Challenge_Monitoring Post-Challenge Monitoring (e.g., weight, survival) Viral_Challenge->Post_Challenge_Monitoring Endpoint_Analysis Endpoint Analysis (e.g., viral load, histopathology) Post_Challenge_Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

References

Technical Support Center: Cell Line Sensitivity to VT-105 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VT-105, a potent and selective inhibitor of the TEA Domain (TEAD) family of transcription factors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to determining cell line sensitivity to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that targets the TEAD family of transcription factors (TEAD1-4).[1] It functions by binding to the central hydrophobic pocket of TEAD proteins, which prevents their auto-palmitoylation.[1] This disruption of TEAD auto-palmitoylation is critical as it blocks the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). The YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and organ size.[2][3][4] By inhibiting the formation of this complex, this compound selectively suppresses the transcription of genes that promote cancer cell growth and survival.[5]

Q2: Which cell lines are expected to be sensitive to this compound?

A2: Cell lines with a dysregulated Hippo pathway, leading to the activation of YAP/TAZ, are predicted to be sensitive to this compound. This is particularly relevant in cancers with mutations in upstream Hippo pathway components, such as NF2-deficient malignant mesothelioma.[1] Generally, cancers that are identified as "YAP-dependent" show a higher sensitivity to TEAD inhibitors.[6]

Q3: Are there known mechanisms of resistance to TEAD inhibitors like this compound?

A3: Yes, resistance to TEAD inhibitors can emerge. One identified mechanism involves the hyperactivation of the MAPK signaling pathway, which can reinstate the expression of a subset of YAP/TAZ target genes, thereby bypassing the inhibitory effect of the TEAD inhibitor.[7] This suggests that combination therapies, for instance with MEK inhibitors, could be a strategy to overcome resistance.[7]

Q4: What are the key experimental considerations before starting a cell sensitivity study with this compound?

A4: Before initiating experiments, it is crucial to:

  • Cell Line Authentication: Ensure your cell lines are authenticated and free from mycoplasma contamination.

  • Dose-Response Range: Determine an appropriate concentration range for this compound based on literature for similar compounds or a preliminary broad-range screen.

  • Assay Selection: Choose a cell viability or cytotoxicity assay that is compatible with your cell line and experimental goals. Common assays include MTT, MTS, XTT, and ATP-based luminescence assays.[8]

  • Control Wells: Include appropriate controls in your experimental plate layout, such as vehicle-only (e.g., DMSO) controls, untreated controls, and positive controls if available.

Cell Line Sensitivity to TEAD Inhibitors

While specific IC50 values for this compound across a broad panel of cell lines are not yet publicly available in comprehensive datasets, the table below summarizes sensitivity data for closely related TEAD inhibitors in relevant cancer cell lines to provide a general guide. This data is compiled from various research publications.

Cell LineCancer TypeCompoundIC50 / GI50Reference
NCI-H2052Malignant MesotheliomaVT10718 nM (IC50)[7]
NCI-H226Malignant MesotheliomaVT10732 nM (IC50)[7]
MSTO-211HMalignant MesotheliomaMYF-03-69GR50 reported[9]
NCI-H2452Malignant MesotheliomaMYF-03-69Insensitive[9]
Huh7Liver CancerMGH-CP10.72 µM (IC50)[6]
UM 92.1Uveal MelanomaMGH-CP1Significant growth inhibition[6]
DLD1Colorectal CancerMGH-CP1Strong synergy with AKT inhibitors[6]
HCT116Colorectal CancerMGH-CP1Strong synergy with AKT inhibitors[6]

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for determining the IC50 value of this compound in adherent cancer cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from your stock solution. It is recommended to perform a wide range of concentrations initially to determine the effective range.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and be consistent with pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No or weak dose-response - this compound concentration is too low or too high- Cell line is resistant- Insufficient incubation time- Test a broader range of this compound concentrations.- Confirm that the cell line has a dependency on the Hippo-YAP/TAZ pathway.- Increase the duration of the treatment.
High background in MTT assay - Contamination of culture or reagents- Incomplete removal of MTT solution- Check for microbial contamination.- Ensure all reagents are sterile.- Be careful when aspirating the MTT solution to not disturb the formazan crystals.
Unexpected cell death in vehicle control - DMSO concentration is too high- Ensure the final DMSO concentration in the medium is typically below 0.5% and is consistent across all wells.
Results not reproducible - Variation in cell passage number- Inconsistent reagent preparation- Use cells within a consistent and low passage number range.- Prepare fresh reagents and ensure consistent dilutions.

Visualizations

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Inhibition Upstream_Signals Upstream Signals (e.g., Cell-Cell Contact, Mechanical Cues) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Upstream_Signals->Hippo_Kinase_Cascade activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates Phospho_YAP_TAZ p-YAP / p-TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ_TEAD_Complex YAP/TAZ-TEAD Complex (Nuclear) YAP_TAZ->YAP_TAZ_TEAD_Complex TEAD TEAD TEAD->YAP_TAZ_TEAD_Complex Target_Gene_Expression Target Gene Expression (Proliferation, Survival) YAP_TAZ_TEAD_Complex->Target_Gene_Expression promotes VT105 This compound VT105->TEAD inhibits auto-palmitoylation

Caption: Mechanism of this compound in the Hippo Signaling Pathway.

Experimental_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (Dose-Response) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-96h Treat_Cells->Incubate_Treatment Add_Viability_Reagent Add Cell Viability Reagent (e.g., MTT) Incubate_Treatment->Add_Viability_Reagent Incubate_Reagent Incubate for 2-4h Add_Viability_Reagent->Incubate_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data & Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Unexpected_Results Unexpected Results High_Variability High Variability? Unexpected_Results->High_Variability No_Response No Dose-Response? Unexpected_Results->No_Response Control_Issues Issues with Controls? Unexpected_Results->Control_Issues Check_Seeding Check Cell Seeding Protocol High_Variability->Check_Seeding Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Check_Concentration Verify this compound Concentrations No_Response->Check_Concentration Yes Check_Cell_Line Confirm Cell Line Sensitivity No_Response->Check_Cell_Line Yes Check_DMSO Check Vehicle Control (DMSO %) Control_Issues->Check_DMSO Yes Check_Contamination Screen for Contamination Control_Issues->Check_Contamination Yes

Caption: Decision tree for troubleshooting common experimental issues.

References

Interpreting Unexpected Results with VT-105: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Initial investigations to compile this technical support center have revealed that the designation "VT-105" does not correspond to a clearly identifiable pharmaceutical compound or research product in publicly available scientific literature or databases. The term is predominantly associated with a vintage graphics terminal and a state highway in Vermont.

It is possible that "this compound" is an internal project name, a typographical error, or a misunderstanding of another product's designation. We have found references to similar, but distinct, products such as DLX105 , a single-chain anti-TNF-α antibody, and TRC105 , a monoclonal antibody targeting endoglin (CD105).

To provide you with accurate troubleshooting information, please verify the exact name of the compound or product you are working with.

Once the correct product is identified, we will be able to offer a comprehensive support guide. In the interim, this document provides a generalized framework for troubleshooting unexpected results in cell-based assays and animal studies, which can be adapted once the specific mechanism of action of your compound is clarified.

General Troubleshooting for Unexpected In Vitro Results

Frequently asked questions and troubleshooting steps for cell-based assays.

Q1: My primary cells are showing high levels of toxicity even at low concentrations of my test compound. What could be the cause?

A1: Unexpected cytotoxicity can stem from several factors. Here is a logical workflow to diagnose the issue:

cluster_0 Troubleshooting Unexpected Cytotoxicity A High Cytotoxicity Observed B Verify Compound Concentration and Purity A->B Step 1 C Assess Cell Health and Culture Conditions B->C If concentration is correct D Evaluate Assay Protocol and Reagents C->D If cells are healthy E Consider Off-Target Effects D->E If protocol is sound F Problem Resolved E->F Investigate further

Caption: A flowchart for troubleshooting unexpected cytotoxicity.

Experimental Protocol: Verifying Compound Integrity

  • Mass Spectrometry: Confirm the molecular weight of your compound.

  • HPLC: Assess the purity of your compound stock.

  • NMR: Verify the chemical structure.

Q2: I am not observing the expected downstream signaling changes after treating my cell line with the compound. Why might this be?

A2: A lack of expected signaling can be due to issues with the compound, the cells, or the detection method.

Table 1: Potential Reasons for Lack of Expected Signaling

CategoryPotential IssueRecommended Action
Compound Incorrect concentrationPerform a dose-response curve.
Compound degradationUse a fresh stock of the compound.
Poor cell permeabilityConsider using a permeabilization agent (if appropriate for the assay).
Cells Low target expressionVerify target protein/receptor expression via Western Blot or qPCR.
Cell line is not responsiveUse a positive control compound known to elicit the desired response.
High passage numberUse a lower passage number of the cell line.
Assay Insufficient incubation timePerform a time-course experiment.
Antibody/probe issueValidate the antibody or probe used for detection.
Incorrect buffer/lysis conditionsOptimize buffer components for target stability and detection.

General Troubleshooting for Unexpected In Vivo Results

Frequently asked questions and troubleshooting steps for animal studies.

Q3: The compound did not show the expected efficacy in our animal model. What are the next steps?

A3: A lack of in vivo efficacy can be a complex issue. A systematic approach is necessary to pinpoint the cause.

cluster_1 Investigating Lack of In Vivo Efficacy A No Efficacy Observed B Pharmacokinetics (PK) Analysis A->B Step 1 C Pharmacodynamics (PD) Analysis B->C If PK is adequate D Target Engagement Assay C->D If PD is confirmed E Re-evaluate Animal Model D->E If target is engaged F Hypothesis Refined E->F If model is appropriate

Caption: A workflow for investigating lack of in vivo efficacy.

Experimental Protocol: Basic Pharmacokinetic Analysis

  • Dosing: Administer the compound to a cohort of animals via the intended route.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Isolation: Process blood samples to isolate plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in the plasma samples.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Q4: We are observing unexpected toxicity in our animal studies. How should we proceed?

A4: Unexpected in vivo toxicity requires a thorough investigation to understand the underlying cause.

Table 2: Steps to Address Unexpected In Vivo Toxicity

StepActionRationale
1. Dose De-escalation Conduct a study with lower doses.To determine the maximum tolerated dose (MTD).
2. Histopathology Collect and analyze tissues from affected organs.To identify the specific tissues being damaged.
3. Clinical Pathology Analyze blood for markers of organ damage (e.g., ALT, AST, creatinine).To quantify the extent of organ damage.
4. Off-Target Profiling Screen the compound against a panel of known off-targets.To identify potential unintended molecular interactions.

This generalized guide should serve as a starting point for your troubleshooting efforts. We strongly encourage you to confirm the identity of "this compound" so that we can provide you with specific and actionable advice. Please contact our technical support team with the correct product information.

Technical Support Center: VT-105 (STAT3 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To provide a detailed and practical response, this guide has been developed based on the hypothetical premise that "VT-105" is a selective small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This information is for illustrative purposes for the intended audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, small molecule inhibitor designed to selectively target the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in cell proliferation, survival, differentiation, and apoptosis.[1][2] In many cancers, STAT3 is persistently activated and contributes to tumor progression.[1][2] this compound functions by preventing the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation is a critical step for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for downstream target genes like c-Myc, Cyclin D1, and Survivin.[2][3][4]

Q2: What are the common causes of experimental variability when using this compound?

A2: Experimental variability with small molecule inhibitors like this compound can arise from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, is likely dissolved in a solvent like DMSO for stock solutions.[5] Poor solubility in aqueous cell culture media can lead to precipitation and an inaccurate final concentration. The compound's stability in solution over time and under different storage conditions can also impact its effective concentration.

  • Cell Line Specificity: The effect of this compound can vary significantly between different cell lines. This can be due to differences in the basal level of STAT3 activation, the presence of upstream mutations that drive STAT3 signaling, or variations in drug metabolism and efflux pumps.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors may interact with unintended proteins, leading to off-target effects that can confound results.[6][7] It is crucial to use the lowest effective concentration to minimize these effects.[8]

  • Experimental Conditions: Variations in cell density, treatment duration, and passage number can all contribute to inconsistent results.

Q3: How do I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.[5] When preparing working concentrations for your experiments, ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.[5]

Q4: I am not observing the expected decrease in cell viability with this compound treatment. What could be the issue?

A4: If this compound is not producing the expected cytotoxic or anti-proliferative effects, consider the following:

  • Confirm STAT3 Activation: First, verify that your cell line has constitutively active (phosphorylated) STAT3. You can check this via Western blot for phospho-STAT3 (Tyr705).[3] If there is no baseline STAT3 activation, the cells may not be dependent on this pathway for survival, and thus will not be sensitive to this compound.

  • Check Compound Integrity: The compound may have degraded. It is advisable to use a fresh aliquot or a new batch of the inhibitor.

  • Optimize Concentration and Duration: You may need to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.

  • Assess Cell Permeability: Ensure that the compound is effectively entering the cells. While many small molecules are cell-permeable, specific cell types may have mechanisms that limit uptake.

Q5: I am observing significant cytotoxicity at concentrations where I don't expect to see on-target effects. What should I do?

A5: This could be due to off-target toxicity or solvent effects.[9]

  • Evaluate Vehicle Control: Run a dose-response curve with your vehicle (e.g., DMSO) alone to ensure that the observed toxicity is not due to the solvent.[9]

  • Lower the Concentration: Determine the minimal concentration required for on-target inhibition (i.e., reduction of p-STAT3) and use concentrations at or slightly above the IC50 for your cell viability assays.[7]

  • Use a Secondary Inhibitor: To confirm that the observed phenotype is due to STAT3 inhibition, use a structurally different STAT3 inhibitor. If the phenotype is replicated, it is more likely to be an on-target effect.[7]

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for Phospho-STAT3 (p-STAT3)
Observed Problem Possible Cause Recommended Solution
No p-STAT3 band in positive control Inactive antibody; Improper antibody dilution; Phosphatase activity during sample preparation.Use a new vial of antibody; Optimize antibody concentration; Crucially, use lysis buffer containing phosphatase inhibitors. [10][11]
Weak p-STAT3 signal after this compound treatment Sub-optimal this compound concentration or incubation time.Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 6, 12, 24 hours) experiment to find the optimal conditions.[5]
p-STAT3 levels do not decrease with this compound Cell line is resistant; Ineffective compound.Confirm STAT3 is a driver in your cell line; Test a fresh aliquot of this compound; Validate with another known STAT3 inhibitor.
High background on the blot Insufficient blocking; Non-specific antibody binding.Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background; Optimize primary and secondary antibody concentrations.[5]
Uneven loading (loading control varies) Inaccurate protein quantification; Pipetting errors.Use a reliable protein assay (e.g., BCA); Ensure equal amounts of protein are loaded in each lane.[10]
Guide 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
Observed Problem Possible Cause Recommended Solution
High standard deviation between replicates Inconsistent cell seeding; Edge effects in the microplate; Pipetting errors.Ensure a homogenous single-cell suspension before plating; Avoid using the outer wells of the plate or fill them with sterile media to reduce evaporation; Use calibrated pipettes.[12]
Absorbance readings are too low Cell number per well is too low; Insufficient incubation time with MTT reagent.Optimize cell seeding density for your specific cell line; Increase incubation time with the MTT reagent until the purple formazan precipitate is clearly visible.
Absorbance readings are too high Cell number per well is too high.Reduce the initial cell seeding density.
Incomplete solubilization of formazan crystals Insufficient volume or incubation time with the solubilizing agent (e.g., DMSO).Ensure complete dissolution of crystals by gentle pipetting or placing the plate on a shaker; Increase incubation time with the solubilizing agent.[13][14]
Contamination Bacterial or yeast contamination in cell culture.Discard contaminated cultures and reagents; Always use sterile techniques.

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 (Tyr705) Inhibition
  • Cell Culture and Treatment: Plate cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[10]

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[3][5]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection system.[5][10]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[15]

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 or 72 hours). Include vehicle-only and media-only controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.

Visualizations

STAT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (monomer) STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds VT105 This compound VT105->JAK Inhibits Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Survivin) DNA->Target_Genes Promotes

Caption: Canonical STAT3 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent/Unexpected This compound Results Check_Viability Issue with Cell Viability Assay? Start->Check_Viability Check_Blot Issue with Western Blot? Start->Check_Blot Check_Viability->Check_Blot No Viability_Guide Follow Cell Viability Troubleshooting Guide Check_Viability->Viability_Guide Yes Blot_Guide Follow Western Blot Troubleshooting Guide Check_Blot->Blot_Guide Yes Check_Compound Verify Compound Integrity (Fresh Aliquot) Check_Blot->Check_Compound No Optimize_Assay Optimize Seeding Density & Incubation Times Viability_Guide->Optimize_Assay Check_Off_Target Assess Off-Target Toxicity Optimize_Assay->Check_Off_Target Optimize_Blot Optimize Antibody Dilutions & Lysis Buffer Blot_Guide->Optimize_Blot Optimize_Blot->Check_Compound

Caption: Logical workflow for troubleshooting this compound experimental variability.

References

Technical Support Center: VT-105 and MAPK Pathway Cross-talk

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VT-105, a hypothetical tyrosine kinase inhibitor (TKI), in studies involving the Mitogen-Activated Protein Kinase (MAPK) pathway. The information provided is based on established principles of MAPK signaling and common challenges encountered with TKIs targeting this cascade.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of a key kinase within the MAPK signaling cascade. Its primary mode of action is to block the phosphorylation and subsequent activation of downstream effector proteins, thereby inhibiting cell proliferation, differentiation, and survival signals that are frequently dysregulated in various cancers. The MAPK pathway consists of a cascade of proteins, including RAS, RAF, MEK, and ERK, that transmit signals from the cell surface to the nucleus.[1][2][3]

Q2: What is MAPK pathway cross-talk and how might it affect my experiments with this compound?

A2: MAPK pathway cross-talk refers to the complex interactions and compensatory signaling that can occur between the different MAPK subfamilies (e.g., ERK, JNK, p38) and with other signaling pathways, such as the PI3K/AKT pathway.[4][5][6] When a specific node in the MAPK pathway is inhibited by a drug like this compound, cancer cells can sometimes adapt by activating alternative signaling routes to bypass the inhibition.[2][4] This can lead to drug resistance and unexpected experimental outcomes. For example, inhibition of the MEK/ERK pathway can sometimes lead to the activation of the JNK or p38 pathways as a compensatory mechanism.[2][7]

Q3: I am observing a decrease in phosphorylated ERK (p-ERK) as expected, but after prolonged treatment with this compound, p-ERK levels start to recover. What could be the cause?

A3: This phenomenon is often due to feedback reactivation of the MAPK pathway, a common mechanism of acquired resistance to MAPK inhibitors.[8][9] The cell can adapt to the inhibitor by upregulating upstream components of the pathway or by activating parallel signaling pathways that converge on ERK. This feedback loop can diminish the long-term efficacy of the inhibitor. Combining this compound with an inhibitor targeting a different node in the pathway, such as a RAF or ERK inhibitor, may help to overcome this resistance.[9]

Q4: My cells are showing signs of toxicity at concentrations of this compound where I don't expect to see significant target inhibition. What could be the reason?

A4: Off-target effects are a possibility with any small molecule inhibitor. This compound might be inhibiting other kinases or cellular processes at higher concentrations, leading to toxicity. It is crucial to perform dose-response experiments and to assess the phosphorylation status of your target and key downstream effectors at various concentrations to determine the optimal therapeutic window. Additionally, consider performing a kinome scan to identify potential off-target interactions.

Troubleshooting Guides

Problem 1: Inconsistent Inhibition of Downstream Targets

Symptoms:

  • Variable reduction in the phosphorylation of direct downstream targets of the inhibited kinase (e.g., p-RSK if targeting MEK).

  • Inconsistent effects on cell viability or proliferation across experiments.

Possible Causes & Solutions:

CauseRecommended Action
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
Cell Line Heterogeneity Ensure you are using a consistent and well-characterized cell line. Perform regular cell line authentication.
Experimental Variability Standardize all experimental parameters, including cell seeding density, treatment duration, and serum concentration in the media.
Feedback Loop Activation Perform a time-course experiment to monitor the phosphorylation status of upstream and downstream pathway components. Consider combination therapies to block feedback mechanisms.[9]
Problem 2: Unexpected Activation of Other Signaling Pathways

Symptoms:

  • Increased phosphorylation of proteins in parallel pathways (e.g., p-AKT, p-JNK, or p-p38) following this compound treatment.

  • Cells develop resistance to this compound despite sustained inhibition of the primary target.

Possible Causes & Solutions:

CauseRecommended Action
Pathway Cross-talk Use phospho-kinase antibody arrays or western blotting to screen for the activation of other signaling pathways. Investigate the role of these activated pathways in mediating resistance.
Receptor Tyrosine Kinase (RTK) Reactivation Inhibition of the MAPK pathway can sometimes lead to the upregulation of RTKs, which can then activate other pro-survival pathways like PI3K/AKT.[4] Measure the expression and phosphorylation of relevant RTKs.
Alternative Splicing Drug resistance can sometimes be mediated by alternative splicing of key signaling proteins, leading to constitutively active isoforms.[4]

Experimental Protocols

Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-p-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors VT105 This compound VT105->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Canonical MAPK signaling pathway and the inhibitory action of this compound.

Cross_Talk_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jnk_p38 Stress-Activated Pathways RAF_MEK_ERK RAF-MEK-ERK Cascade PI3K PI3K RAF_MEK_ERK->PI3K Inhibitory Cross-talk JNK_p38 JNK / p38 Pathways RAF_MEK_ERK->JNK_p38 Activating Cross-talk Proliferation_Survival Cell Proliferation & Survival RAF_MEK_ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival JNK_p38->Proliferation_Survival VT105 This compound VT105->RAF_MEK_ERK

Caption: Potential cross-talk between MAPK and other signaling pathways upon this compound inhibition.

Troubleshooting_Workflow Start Inconsistent this compound Efficacy Check_Compound Verify Compound Stability & Purity Start->Check_Compound Check_Protocol Standardize Experimental Protocol Start->Check_Protocol Time_Course Perform Time-Course & Dose-Response Check_Compound->Time_Course Check_Protocol->Time_Course Analyze_Feedback Assess Feedback Loop Activation Time_Course->Analyze_Feedback Analyze_Crosstalk Investigate Pathway Cross-talk Time_Course->Analyze_Crosstalk Combination_Therapy Consider Combination Therapy Analyze_Feedback->Combination_Therapy Analyze_Crosstalk->Combination_Therapy End Optimized Experiment Combination_Therapy->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Validation & Comparative

Comparative Efficacy of TEAD Inhibitors VT-104 and VT-103 in Mesothelioma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of preclinical data for researchers and drug development professionals.

In the landscape of targeted therapies for malignant mesothelioma, the Hippo-YAP-TEAD signaling pathway has emerged as a critical oncogenic axis, particularly in tumors with mutations in the neurofibromatosis type 2 (NF2) gene. Small molecule inhibitors targeting the TEA Domain (TEAD) family of transcription factors are a promising therapeutic strategy. This guide provides a comparative overview of two such inhibitors, VT-104 and VT-103, based on available preclinical data. While the initial query included VT-105, publicly available efficacy data for this compound in mesothelioma is not available; it has been described as a more soluble analog of VT-104 without further details on its anti-tumor activity. Therefore, this comparison will focus on VT-104 and the closely related compound, VT-103.

Mechanism of Action and Selectivity

Both VT-104 and VT-103 function by inhibiting the auto-palmitoylation of TEAD transcription factors. This post-translational modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ. By blocking this step, these inhibitors disrupt the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream genes that drive cell proliferation and survival.[1]

A key distinction between the two compounds lies in their selectivity for different TEAD paralogs. VT-103 is a selective inhibitor of TEAD1 palmitoylation. In contrast, VT-104 demonstrates broader activity, inhibiting the palmitoylation of both TEAD1 and TEAD3, and is considered a pan-TEAD inhibitor.[1] This broader spectrum of activity may contribute to differences in their efficacy across various mesothelioma cell lines.

In Vitro Efficacy

The anti-proliferative activity of VT-104 and VT-103 has been evaluated in a panel of human mesothelioma cell lines, with a particular focus on those with NF2 mutations, which are known to have a dysregulated Hippo pathway. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineNF2 StatusVT-104 IC50 (nM)VT-103 IC50 (nM)
NCI-H226Mutant1625
NCI-H2373Deficient2641
Mero-48aMutant98115
SDM103T2Deficient60112
NCI-H2052Mutant33114
ACC-MESO-1Wild-Type20>3000
MSTO-211HWild-Type>3000>3000

Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.

The data indicates that both compounds are potent inhibitors of proliferation in NF2-mutant/deficient mesothelioma cell lines. Notably, VT-104, with its broader TEAD inhibition profile, demonstrated greater potency in some cell lines compared to the TEAD1-selective VT-103.[1] Furthermore, broader-spectrum TEAD inhibitors like VT-104 showed anti-proliferative activity in a wider range of mesothelioma cell lines, including some without NF2 mutations but with alterations in other Hippo pathway components.[1]

In Vivo Efficacy

The anti-tumor activity of VT-104 and VT-103 was assessed in mouse xenograft models using human mesothelioma cell lines.

VT-104 In Vivo Efficacy in NCI-H226 Xenograft Model

In a xenograft model using the NF2-deficient NCI-H226 cell line, orally administered VT-104 demonstrated significant, dose-dependent anti-tumor activity.[1]

Treatment Group (Oral, Once Daily)Tumor Growth Inhibition (TGI)Observations
1 mg/kg87.12% (P < 0.001)Significant tumor growth inhibition.
3 mg/kg102.49% (P < 0.001)Resulted in tumor regression. No effect on body weight.
10 mg/kg103.67% (P < 0.001)Resulted in tumor regression. Animals stopped gaining body weight.

Data sourced from Tang et al., Molecular Cancer Therapeutics, 2021.

VT-103 In Vivo Efficacy in NCI-H2373 Xenograft Model

VT-103 also showed potent in vivo efficacy in a xenograft model using the NF2-deficient NCI-H2373 cell line, with no observed body weight loss in the treated animals.[1]

Signaling Pathway and Experimental Workflow

The Hippo-YAP-TEAD signaling pathway and a general workflow for evaluating TEAD inhibitors are depicted below.

Hippo_YAP_TEAD_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact NF2_Merlin NF2_Merlin Cell-Cell_Contact->NF2_Merlin Activates MST1_2 MST1_2 NF2_Merlin->MST1_2 Activates LATS1_2 LATS1_2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP_TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus (when unphosphorylated) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activates YAP_TAZ_n->TEAD Binds to Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Promotes VT104_VT103 VT-104 / VT-103 VT104_VT103->TEAD Inhibits Auto-palmitoylation

Hippo-YAP-TEAD Signaling Pathway and Inhibition by VT-104/VT-103.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Mesothelioma Cell Lines (NF2-mutant & WT) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Cell_Lines->Proliferation_Assay Treat with VT-104/VT-103 Palmitoylation_Assay TEAD Palmitoylation Assay Cell_Lines->Palmitoylation_Assay Treat with VT-104/VT-103 Xenograft_Model Mouse Xenograft Model (e.g., NCI-H226) Cell_Lines->Xenograft_Model Implant cells Treatment Oral Administration of VT-104/VT-103 Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Monitor PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Blood sampling

General Experimental Workflow for Preclinical Evaluation.

Experimental Protocols

Cell Culture

Human mesothelioma cell lines, such as NCI-H226 and NCI-H2373, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.[2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[2]

In Vitro Proliferation Assay

Cells were seeded in 96-well plates and treated with varying concentrations of VT-104 or VT-103. After a 72-hour incubation period, cell viability was assessed using a commercially available assay, such as the WST-8 Cell Proliferation Assay Kit.[2] IC50 values were calculated from the dose-response curves.

Mouse Xenograft Studies

Female immunodeficient mice (e.g., NOD/SCID) were used for the in vivo studies. Human mesothelioma cells (e.g., 5 x 10^6 NCI-H226 cells) were subcutaneously injected into the flanks of the mice.[3] When tumors reached a palpable size (e.g., ~100-200 mm³), mice were randomized into treatment and control groups. VT-104 and VT-103 were formulated for oral administration and dosed daily. Tumor volumes were measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition (TGI) was calculated at the end of the study.

Pharmacokinetic Analysis

For pharmacokinetic studies, VT-104 and VT-103 were administered to mice via intravenous and oral routes.[1] Blood samples were collected at various time points post-administration. The concentration of the compounds in the plasma was determined using LC/MS-MS.[1] Pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2) were then calculated.[1]

Conclusion

Preclinical data strongly support the therapeutic potential of targeting the TEAD auto-palmitoylation in NF2-deficient mesothelioma. Both VT-104 and VT-103 demonstrate potent anti-tumor activity in relevant in vitro and in vivo models. The broader TEAD inhibition profile of VT-104 may offer an advantage in potency and applicability across a wider range of mesothelioma subtypes compared to the TEAD1-selective VT-103. Further clinical investigation is warranted to determine the safety and efficacy of these compounds in patients with malignant mesothelioma.

References

A Comparative Guide to TEAD Inhibitors: VT-103, VT-107, K-975, and MGH-CP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hippo signaling pathway and its downstream effectors, the transcriptional coactivators YAP and TAZ, are critical regulators of cell growth, proliferation, and organ size. Dysregulation of this pathway, leading to the activation of the TEA domain (TEAD) family of transcription factors, is implicated in the development and progression of various cancers. Consequently, TEAD proteins have emerged as a promising therapeutic target. This guide provides a comparative analysis of four prominent TEAD inhibitors: VT-103, VT-107, K-975, and MGH-CP1. While the initial query specified "VT-105," publicly available scientific literature does not contain information on a TEAD inhibitor with this designation. It is likely that this was a typographical error, and this guide will focus on the well-characterized inhibitors from the "VT" series, VT-103 and VT-107, alongside other key inhibitors.

The Hippo-YAP-TEAD Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and TAZ. In the "Hippo-off" state, which is common in cancer, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. TEAD inhibitors primarily function by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing this oncogenic transcriptional program. Many of the current small molecule inhibitors achieve this by binding to a lipid pocket on TEAD, which is crucial for its interaction with YAP/TAZ.

Hippo_YAP_TEAD_Pathway Hippo-YAP-TEAD Signaling Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TEAD Inhibitors Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates SAV1 SAV1 SAV1->MST1_2 Associates with MOB1 MOB1 MOB1->LATS1_2 Associates with YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD YAP_TAZ_n->TEAD Binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation, Survival Target_Genes->Proliferation TEAD_Inhibitor TEAD Inhibitors (e.g., VT-103, K-975) TEAD_Inhibitor->TEAD Inhibits YAP/TAZ Binding

Hippo-YAP-TEAD Signaling Pathway.

Comparative Performance of TEAD Inhibitors

The following tables summarize the in vitro potency and selectivity of VT-103, VT-107, K-975, and MGH-CP1. The primary mechanism of action for these inhibitors is the inhibition of TEAD auto-palmitoylation, a post-translational modification essential for its interaction with YAP/TAZ.

Table 1: In Vitro Potency of TEAD Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference(s)
VT-103 TEAD11.02YAP Reporter Assay
TEAD11.2YAP Reporter Assay
VT-107 pan-TEAD4.93YAP Reporter Assay
K-975 pan-TEAD~10-20TEAD-Luciferase Reporter
pan-TEADN/A (GI50 = 20 nM)Cell Growth Inhibition
MGH-CP1 TEAD2710In Vitro Auto-palmitoylation
TEAD4672In Vitro Auto-palmitoylation

Table 2: Selectivity and Mechanism of TEAD Inhibitors

InhibitorSelectivityMechanismKey FeaturesReference(s)
VT-103 TEAD1 selectiveReversible, inhibits auto-palmitoylationDoes not block palmitoylation of TEAD2, 3, or 4 at 3 µM.
VT-107 pan-TEADReversible, inhibits auto-palmitoylationInhibits palmitoylation of TEAD1, 3, and 4.
K-975 pan-TEADCovalentBinds to Cys359 in the palmitate-binding pocket.
MGH-CP1 TEAD2/4 preferentialReversible, inhibits auto-palmitoylationDoes not affect auto-palmitoylation of ZDHHC-family palmitoyl acyltransferases.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TEAD inhibitors. Below are generalized protocols for key experiments cited in the evaluation of these compounds.

TEAD Auto-Palmitoylation Assay

This assay is used to determine if a compound inhibits the auto-palmitoylation of TEAD proteins.

Validation of VT-105 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of a novel therapeutic agent requires rigorous validation of its engagement with the intended biological target within a cellular context. This guide provides a comparative overview of methodologies to assess the target engagement of a hypothetical compound, VT-105, offering a framework for researchers in drug discovery and development.

Due to the absence of specific public information on a compound designated "this compound," this guide will present a generalized yet detailed approach to validating target engagement. The principles and experimental protocols described herein are broadly applicable to the characterization of novel small molecules or biologics. This guide will compare various established techniques, presenting their methodologies, data interpretation, and a comparative analysis to aid in the selection of the most appropriate assays for a given research question.

Table 1: Comparison of Cellular Target Engagement Assays
Assay TypePrincipleAdvantagesDisadvantagesTypical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free; applicable to native proteins in cells and tissues.Not suitable for all targets (e.g., membrane proteins can be challenging); requires specific antibodies for detection.Melt curves and Tm shift values.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.High sensitivity and quantitative; real-time measurements.Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag.BRET ratio, IC50 values.
Western Blotting / Immunoprecipitation Direct or indirect detection of target protein modification (e.g., phosphorylation) or interaction with downstream effectors.Widely accessible; provides information on downstream signaling.Often semi-quantitative; can be labor-intensive.Band intensity changes, co-immunoprecipitated proteins.
Flow Cytometry-Based Assays Measures changes in intracellular markers or signaling events on a single-cell level.High-throughput; allows for multiplexing and analysis of heterogeneous cell populations.Can be indirect; requires specific antibodies or fluorescent probes.Mean fluorescence intensity (MFI), percentage of positive cells.
High-Content Imaging Automated microscopy and image analysis to quantify cellular changes, such as protein translocation or morphological alterations.Provides spatial and temporal information; multiparametric analysis.Can be complex to set up and analyze; lower throughput than flow cytometry.Subcellular localization, intensity measurements.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to and stabilizes its intended target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.

  • Data Analysis: Generate melt curves by plotting the percentage of soluble protein as a function of temperature. Determine the melting temperature (Tm) for each treatment condition. A significant shift in Tm in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding affinity of this compound to its target in live cells.

Methodology:

  • Cell Line Generation: Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.

  • Assay Setup: Seed the engineered cells into a multi-well plate. Add the NanoBRET™ tracer and varying concentrations of this compound.

  • Measurement: After a defined incubation period, measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

Visualizing Cellular Pathways and Workflows

To effectively communicate the complex biological processes and experimental procedures involved in validating this compound, graphical representations are indispensable.

Signaling_Pathway Figure 1: Hypothetical this compound Signaling Pathway VT105 This compound Target Target Protein VT105->Target Binding & Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Target->Downstream2 Activation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream1->Cellular_Response Downstream2->Cellular_Response

Figure 1: Hypothetical this compound Signaling Pathway

CETSA_Workflow Figure 2: CETSA Experimental Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis a Treat cells with this compound b Harvest and heat cells a->b c Lyse cells and separate fractions b->c d Western Blot / ELISA c->d e Generate melt curves d->e

Figure 2: CETSA Experimental Workflow

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a critical step in the drug development pipeline. A multi-faceted approach, employing a combination of biophysical and cell-based assays, provides the most robust and reliable data. The choice of methodology should be guided by the specific characteristics of the target protein and the research question at hand. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to rigorously characterize the mechanism of action of new therapeutic entities.

VT-105 (BNC105): A Synergistic Approach in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

VT-105, identified in scientific literature as BNC105, is a novel vascular disrupting agent (VDA) that has demonstrated significant potential in oncology, particularly when used in synergy with other cancer therapeutics. This guide provides an objective comparison of this compound's performance in combination therapies, supported by preclinical and clinical experimental data.

Mechanism of Action: A Dual Approach to Cancer Therapy

This compound is a tubulin polymerization inhibitor that selectively targets and disrupts the tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive hypoxia and subsequent necrosis of cancer cells. Beyond its vascular disrupting properties, this compound also exhibits direct cytotoxic effects on cancer cells.

However, tumors can develop adaptive responses to the hypoxic environment induced by VDAs, primarily through the upregulation of survival signaling pathways such as the PI3K/Akt/mTOR and VEGF pathways. This adaptive resistance provides a strong rationale for combining this compound with agents that target these escape mechanisms.

Preclinical Synergy of this compound with Targeted Therapies

Preclinical studies have explored the synergistic or additive effects of this compound in combination with inhibitors of the VEGF and mTOR pathways in various cancer models.

Combination with mTOR Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often upregulated in response to hypoxic stress. Preclinical evidence strongly supports the combination of this compound with mTOR inhibitors like everolimus. In a mouse renal cancer cell line (RENCA) xenograft model, the combination of BNC105 and everolimus resulted in a tumor growth inhibition (TGI) of 73%, which was statistically significant compared to the monotherapies (18% for BNC105 and 46% for everolimus). A similar additive effect was observed in a human renal carcinoma cell line xenograft (Caki-1) model, where the combination therapy increased TGI to 46% from 25% with BNC105 alone and 23% with everolimus alone.

Combination with VEGF Pathway Inhibitors

The hypoxia induced by this compound also triggers the expression of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), as a mechanism of tumor survival and revascularization. This provides a clear basis for combining this compound with VEGF inhibitors. Studies have shown that combining BNC105 with the pan-VEGFR inhibitor pazopanib leads to enhanced antitumor activity. While specific TGI percentages for the pazopanib combination were not detailed in the provided search results, the combination was shown to be a promising therapeutic strategy.

Quantitative Data from Preclinical Studies

Cancer Model Therapeutic Agent(s) Tumor Growth Inhibition (TGI) Reference
RENCA (mouse renal cancer) XenograftBNC10518%
Everolimus46%
BNC105 + Everolimus73% (synergistic)
Caki-1 (human renal carcinoma) XenograftBNC10525%
Everolimus23%
BNC105 + Everolimus46% (additive)

Clinical Evaluation of this compound in Combination Therapy

The promising preclinical results led to the clinical investigation of this compound in combination with everolimus in patients with metastatic renal cell carcinoma (mRCC).

Phase I/II Clinical Trial of BNC105P with Everolimus (NCT01034631)

A Phase I/II clinical trial was conducted to evaluate the safety and efficacy of BNC105P (the phosphate prodrug of BNC105) in combination with everolimus in patients with mRCC who had previously been treated with VEGFR tyrosine kinase inhibitors.

The Phase I portion of the study established the recommended Phase II dose (RP2D) as BNC105P at 16 mg/m² administered intravenously on days 1 and 8 of a 21-day cycle, in combination with everolimus at 10 mg daily. The combination was found to be well-tolerated.

In the randomized Phase II part of the study, the combination of BNC105P and everolimus (Arm A) was compared to everolimus monotherapy (Arm B).

Clinical Trial Results: BNC105P with Everolimus in mRCC

Endpoint BNC105P + Everolimus (Arm A) Everolimus Monotherapy (Arm B) p-value Reference
6-Month Progression-Free Survival (6MPFS) 33.82%30.30%0.66
Median Progression-Free Survival (PFS) 4.7 months4.1 months0.49
Objective Response Rate (ORR) 1 Complete Response, 1 Partial Response2 Partial Responses-

While the study did not meet its primary endpoint of a statistically significant improvement in 6-month progression-free survival, the combination therapy demonstrated a manageable safety profile and showed some evidence of clinical activity.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (BNC105) Induced Hypoxia and Synergy with Targeted Agents

BNC105_Synergy_Pathway cluster_BNC105 This compound (BNC105) Action cluster_TumorResponse Tumor Adaptive Response cluster_CombinationTherapy Combination Therapy Targets cluster_Outcome Therapeutic Outcome BNC105 This compound (BNC105) Tubulin Tubulin Polymerization BNC105->Tubulin inhibits VascularDisruption Tumor Vasculature Disruption Tubulin->VascularDisruption leads to Hypoxia Tumor Hypoxia VascularDisruption->Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a mTOR mTOR Pathway Activation Hypoxia->mTOR VEGF VEGF Expression HIF1a->VEGF upregulates Synergy Synergistic/Additive Tumor Growth Inhibition p4EBP1 4E-BP1 Phosphorylation mTOR->p4EBP1 VEGF_Inhibitor VEGF Inhibitors (e.g., Pazopanib) VEGF_Inhibitor->VEGF inhibit mTOR_Inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_Inhibitor->mTOR inhibit

Caption: this compound induced hypoxia and synergistic targeting.

General Experimental Workflow for Preclinical Xenograft Studies

Preclinical_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis CellCulture Cancer Cell Culture (e.g., RENCA, Caki-1) AnimalModel Implantation into Immunocompromised Mice CellCulture->AnimalModel TumorGrowth Tumor Establishment to a Palpable Size AnimalModel->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization TreatmentGroups - Vehicle Control - this compound (BNC105) - Targeted Agent - Combination Dosing Drug Administration (Defined Schedule and Dose) Randomization->Dosing Monitoring Tumor Volume Measurement (e.g., Caliper Measurements) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint DataAnalysis Calculation of Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis

Caption: Preclinical xenograft study workflow.

Experimental Protocols

Preclinical Xenograft Models of Renal Cell Carcinoma
  • Cell Lines: Murine renal adenocarcinoma (RENCA) and human renal cell carcinoma (Caki-1) cell lines were utilized.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) were used for the implantation of human cell lines.

  • Tumor Implantation: A suspension of cancer cells was subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.

  • Treatment Groups: Mice were randomized into several groups: vehicle control, BNC105 monotherapy, targeted agent (everolimus or pazopanib) monotherapy, and the combination of BNC105 and the targeted agent.

  • Drug Administration: BNC105 was typically administered intravenously. Everolimus and pazopanib were administered orally. Dosing schedules and concentrations were optimized for each specific study.

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the tumor volumes in the treated groups to the vehicle control group. Animal survival was also monitored as a primary or secondary endpoint.

Phase I/II Clinical Trial in Metastatic Renal Cell Carcinoma (NCT01034631)
  • Study Design: A multicenter, open-label, Phase I/II trial.

  • Patient Population: Patients with metastatic clear cell renal cell carcinoma who had progressed after prior treatment with at least one VEGFR tyrosine kinase inhibitor.

  • **Phase I (

Comparative Efficacy of MEK Inhibitors in NF2-Mutant Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the preclinical efficacy of various MEK1/2 inhibitors in neurofibromatosis type 2 (NF2)-associated schwannoma models. This guide provides a summary of key experimental findings, detailed protocols, and visual representations of the underlying signaling pathways and experimental workflows.

While information regarding the efficacy of a compound designated "VT-105" in NF2-mutant cell lines is not currently available in the public domain, extensive research has been conducted on the therapeutic potential of other targeted inhibitors. This guide focuses on a prominent class of such drugs: MEK1/2 inhibitors, which have shown promise in preclinical models of NF2-associated tumors.

Neurofibromatosis type 2 is a genetic disorder caused by mutations in the NF2 gene, leading to the loss of function of the tumor suppressor protein merlin. This results in the development of tumors, most commonly bilateral vestibular schwannomas. The loss of merlin leads to the dysregulation of several signaling pathways, including the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.[1][2][3][4] This makes the MEK/ERK pathway a rational target for therapeutic intervention in NF2-deficient tumors.

Data on MEK Inhibitor Efficacy in NF2-Mutant Schwannoma Cells

Preclinical studies have evaluated the efficacy of several MEK1/2 inhibitors in both mouse and human merlin-deficient Schwann cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for a panel of MEK inhibitors, providing a quantitative comparison of their potency in reducing cell viability.

DrugCell Line TypeIC50 (µM)
TrametinibMouse MD-MSCs~0.01 - 0.1
Human MD-HSCs~0.1 - 1
PD0325901Mouse MD-MSCs~0.01 - 0.1
Human MD-HSCs~0.1 - 1
CobimetinibMouse MD-MSCs~0.01 - 0.1
Human MD-HSCs~0.1 - 1
SelumetinibMouse MD-MSCs>1
Human MD-HSCs>10
MEK162Mouse MD-MSCs~0.1 - 1
Human MD-HSCs~1 - 10
RefametinibMouse MD-MSCs>1
Human MD-HSCs>10

Data adapted from a screening of six MEK1/2 inhibitors in nine wild-type and merlin-deficient mouse and human Schwann cell lines.[1]

Key Findings from Preclinical Studies:

  • Trametinib, PD0325901, and cobimetinib were the most effective inhibitors in reducing the viability of merlin-deficient mouse and human Schwann cells.[1][2]

  • These effective inhibitors were shown to decrease the phosphorylation of ERK1/2, reduce cyclin D1 levels, increase p27, and induce caspase-3 cleavage, indicating cell cycle arrest and induction of apoptosis.[1][2]

  • In vivo studies using an orthotopic allograft model demonstrated that trametinib, PD0325901, and cobimetinib significantly reduced tumor growth.[1]

  • However, differences in drug resistance were observed, with some primary human vestibular schwannoma cell cultures showing modest responses to trametinib and PD0325901.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the efficacy of therapeutic compounds in NF2-mutant cell lines.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • NF2-mutant cell lines (e.g., Ben-Men-1, HEI-193)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (e.g., MEK inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of a compound on protein expression and signaling pathways.

Materials:

  • Cell lysates from treated and untreated NF2-mutant cells

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-Cyclin D1, anti-p27, anti-cleaved caspase-3, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the simplified Ras/Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors in the context of NF2 deficiency.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription NF2 Merlin (NF2) NF2->Ras Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: MEK/ERK signaling pathway in NF2-deficient cells.

Experimental Workflow Diagram

The following flowchart outlines a typical experimental workflow for evaluating the efficacy of a drug candidate in NF2-mutant cell lines.

Experimental_Workflow start Start: Select NF2-mutant and control cell lines culture Cell Culture and Expansion start->culture treatment Treat cells with a range of drug concentrations culture->treatment viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) treatment->viability ic50 Determine IC50 values viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism invivo In Vivo Studies (e.g., xenograft models) ic50->invivo western Western Blot for pathway modulation (pERK, apoptosis markers) mechanism->western facs Flow Cytometry for cell cycle analysis and apoptosis mechanism->facs end End: Analyze data and draw conclusions western->end facs->end invivo->end

Caption: Experimental workflow for drug efficacy testing.

References

A Comparative Guide to YAP Inhibitors: VT-105, Defactinib, and Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

Published for Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway effector, Yes-associated protein (YAP), is a master regulator of tissue growth and organ size, and its dysregulation is a key driver in numerous cancers. Consequently, the development of potent and specific YAP inhibitors is a major focus in oncological research. This guide provides an objective comparison of three compounds used to inhibit YAP activity: VT-105, a direct TEAD inhibitor; Defactinib, an indirect YAP inhibitor acting via Focal Adhesion Kinase (FAK); and Verteporfin, a widely used tool compound that disrupts the YAP-TEAD interaction.

Mechanisms of YAP Inhibition

This compound, Defactinib, and Verteporfin each inhibit YAP-mediated transcription through distinct mechanisms, offering different approaches to targeting this critical oncogenic pathway.

  • This compound: This compound is a potent and selective inhibitor of the TEA domain (TEAD) family of transcription factors. YAP itself lacks a DNA-binding domain and relies on TEAD proteins to activate gene expression. This compound functions by blocking the auto-palmitoylation of TEAD, a critical post-translational modification that is required for its stability and interaction with YAP. By inhibiting this process, this compound effectively prevents the formation of a functional YAP-TEAD transcriptional complex.

  • Defactinib (VS-6063): As a potent inhibitor of Focal Adhesion Kinase (FAK), Defactinib acts upstream of the core Hippo pathway. FAK is a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors. FAK activation can suppress the Hippo pathway, leading to YAP activation. By inhibiting FAK, Defactinib promotes the activation of the Hippo kinase cascade (LATS1/2), resulting in the phosphorylation of YAP. This phosphorylation event leads to YAP's sequestration in the cytoplasm by 14-3-3 proteins and its subsequent degradation, thus preventing its nuclear translocation and oncogenic activity.

  • Verteporfin: Originally developed as a photosensitizer for photodynamic therapy, Verteporfin has been identified as an inhibitor of YAP activity, independent of photoactivation. It is understood to function by directly binding to YAP, inducing a conformational change that prevents its interaction with TEAD transcription factors.[1] Some studies also suggest that Verteporfin can promote the sequestration of YAP in the cytoplasm.[2]

Below is a diagram illustrating the points of intervention for each inhibitor within the Hippo-YAP signaling pathway.

YAP_Pathway_Inhibitors cluster_upstream Upstream Signaling cluster_core Hippo Core Kinases cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM Extracellular Matrix Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activates LATS1_2 LATS1/2 FAK->LATS1_2 Inhibits YAP_cyto YAP LATS1_2->YAP_cyto Phosphorylates pYAP p-YAP YAP_cyto->pYAP YAP_nuc YAP YAP_cyto->YAP_nuc Translocates Degradation Cytoplasmic Sequestration & Degradation pYAP->Degradation YAP_TEAD YAP-TEAD Complex YAP_nuc->YAP_TEAD TEAD TEAD TEAD->YAP_TEAD TargetGenes Target Gene Transcription YAP_TEAD->TargetGenes Activates Defactinib Defactinib Defactinib->FAK Inhibits VT105 This compound VT105->TEAD Inhibits (Palmitoylation) Verteporfin Verteporfin Verteporfin->YAP_TEAD Disrupts Interaction

Caption: Points of intervention of this compound, Defactinib, and Verteporfin in the YAP signaling pathway.

Comparative Performance Data

The following table summarizes key quantitative data for each inhibitor based on published experimental findings.

ParameterThis compoundDefactinib (VS-6063)Verteporfin
Primary Target TEAD Transcription FactorsFocal Adhesion Kinase (FAK)Yes-associated protein (YAP)
Mechanism of YAP Inhibition Blocks TEAD auto-palmitoylation, preventing YAP-TEAD complex formation.Inhibits FAK, leading to Hippo pathway activation and subsequent phosphorylation and cytoplasmic sequestration of YAP.Disrupts the protein-protein interaction between YAP and TEAD.[1]
Potency (IC50) 10.4 nM (YAP-TEAD Luciferase Reporter Assay)0.6 nM (FAK Kinase Assay)[3]~1-10 µM (Effective concentration in cell-based assays)[4][5]
Mode of Action Direct, covalent inhibitor of TEADIndirect, upstream inhibitorDirect, disrupts protein-protein interaction
Selectivity Selective for TEAD palmitoylation pocketHighly selective for FAK and Pyk2 over other kinases.Known off-target effects and photosensitivity
Common Application Preclinical research of direct TEAD inhibitionClinical trials for solid tumors; preclinical research of FAK-Hippo axisWidely used preclinical tool for YAP-TEAD inhibition

Experimental Protocols

Detailed methodologies for key experiments to assess and compare the efficacy of these YAP inhibitors are provided below.

1. TEAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.

  • Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). Inhibition of the YAP-TEAD pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

  • Protocol:

    • Cell Seeding: Seed HEK293T or a cancer cell line with an active Hippo pathway (e.g., MDA-MB-231) in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. Allow cells to attach overnight.

    • Transfection (if not using a stable cell line): Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Inhibitor Treatment: 24 hours post-transfection (or once attached for stable cell lines), replace the medium with fresh medium containing serial dilutions of this compound, Defactinib, or Verteporfin. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for 24-48 hours.

    • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

2. Western Blot for YAP Phosphorylation

This assay assesses the activation state of the Hippo pathway by measuring the phosphorylation of YAP at key residues (e.g., Ser127). This is particularly relevant for indirect inhibitors like Defactinib.

  • Principle: Activation of the LATS1/2 kinases leads to the phosphorylation of YAP. This modification can be detected using a phospho-specific antibody. An increase in the ratio of phosphorylated YAP (p-YAP) to total YAP indicates Hippo pathway activation.

  • Protocol:

    • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors at desired concentrations for a specified time (e.g., 6, 12, or 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-YAP (Ser127) and total YAP, diluted in 5% BSA/TBST. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and calculate the ratio of p-YAP to total YAP.

3. Immunofluorescence for YAP Subcellular Localization

This imaging-based assay visualizes the localization of YAP within the cell, providing a qualitative or quantitative measure of its activation state.

  • Principle: In its active state, YAP is located in the nucleus. Upon inhibitory phosphorylation, it is retained in the cytoplasm. This shift in localization can be visualized using fluorescence microscopy.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After attachment, treat with inhibitors as required.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[6]

    • Blocking: Block with 1-5% BSA in PBS for 1 hour at room temperature.[6]

    • Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP for 1-2 hours at room temperature or overnight at 4°C.

    • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

    • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio of YAP can be quantified using image analysis software.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a logical workflow for a head-to-head comparison of YAP inhibitors.

Inhibitor_Comparison_Workflow cluster_setup Phase 1: Initial Characterization cluster_mechanism Phase 2: Mechanism of Action cluster_phenotype Phase 3: Phenotypic Assays cluster_analysis Phase 4: Data Analysis & Conclusion Cell_Line_Selection Select Appropriate Cancer Cell Line (Known YAP/Hippo Pathway Status) Dose_Response Dose-Response & IC50 Determination (TEAD Luciferase Assay) Cell_Line_Selection->Dose_Response Phospho_Blot YAP Phosphorylation (Western Blot) Dose_Response->Phospho_Blot Localization YAP Subcellular Localization (Immunofluorescence) Dose_Response->Localization Proliferation Cell Proliferation Assay (e.g., IncuCyte, MTT) Dose_Response->Proliferation Target_Gene Target Gene Expression (qRT-PCR for CTGF, CYR61) Dose_Response->Target_Gene Data_Integration Integrate & Compare Data (Potency, MOA, Phenotypic Effects) Phospho_Blot->Data_Integration Localization->Data_Integration Proliferation->Data_Integration Target_Gene->Data_Integration Conclusion Draw Conclusions on Efficacy & Utility Data_Integration->Conclusion

Caption: A structured workflow for the comprehensive comparison of YAP inhibitors.

References

Comparative Analysis of TEAD Inhibitors: VT-105 and K-975

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The transcriptional enhanced associate domain (TEAD) proteins, key downstream effectors of this pathway, have become a focal point for drug discovery. This guide provides a comparative analysis of two prominent TEAD inhibitors, VT-105 and K-975, intended for researchers, scientists, and drug development professionals.

Introduction to this compound and K-975

Both this compound and K-975 are potent and selective small molecule inhibitors targeting the auto-palmitoylation of TEAD proteins. This post-translational modification is crucial for the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). By inhibiting TEAD auto-palmitoylation, these compounds disrupt the YAP/TAZ-TEAD complex, thereby suppressing the transcription of oncogenic target genes.

This compound is a selective TEAD auto-palmitoylation inhibitor that has been shown to inhibit the proliferation of cancer cells with mutations in the Hippo pathway, such as NF2-deficient mesothelioma.[1] It is an analog of VT-104 and was utilized in X-ray crystallography experiments to elucidate the binding mode of this class of inhibitors.[2]

K-975 is another potent, selective, and orally active TEAD inhibitor.[3] It covalently binds to a cysteine residue in the palmitate-binding pocket of TEAD, effectively blocking the interaction with YAP and TAZ.[3] K-975 has demonstrated significant anti-tumor activity in preclinical models of malignant pleural mesothelioma (MPM).[3][4]

Mechanism of Action

The primary mechanism of action for both this compound and K-975 involves binding to the central lipid pocket of TEAD proteins. This binding event physically obstructs the auto-palmitoylation of a conserved cysteine residue, which is a prerequisite for the stable association of YAP and TAZ. The disruption of the TEAD-YAP/TAZ interaction leads to the downregulation of genes that promote cell growth and survival. Structural studies have revealed that both this compound and K-975 occupy the same binding site as palmitate, confirming their role as competitive inhibitors of this process.[2][5]

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for TEAD inhibitors like this compound and K-975.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_hippo_core Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Stress Mechanical Stress Soluble Factors Soluble Factors LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds to Proliferation Cell Proliferation, Survival, Anti-Apoptosis Target_Genes->Proliferation VT105_K975 This compound / K-975 VT105_K975->TEAD inhibit

Caption: The Hippo Signaling Pathway and TEAD Inhibition.

Comparative Performance Data

While a direct head-to-head clinical comparison of this compound and K-975 is not publicly available, preclinical studies provide valuable insights into their relative potency and efficacy. The following tables summarize the available quantitative data.

Table 1: In Vitro Potency

CompoundAssay TypeCell LineResultReference
This compound YAP Reporter Assay-IC50: 10.4 nM[6]
K-975 Cell ProliferationNCI-H226 (NF2-deficient MPM)Potent inhibition[3][4]
K-975 Cell ProliferationMSTO-211H (NF2-expressing MPM)Strong inhibition[3][4]
K-975 Reporter ActivityNCI-H661/CTGF-LucStrong inhibition (~70% max)[3]

Table 2: Comparative Anti-proliferative Effects of TEAD Inhibitors

A study comparing various TEAD inhibitors, including analogs of this compound (VT-103 and VT-107) and K-975, in neurofibromin 2 (NF2) defective mesothelioma cell lines (NCI-H226 and NCI-H2052) demonstrated that VT-103, VT-107, and K-975 displayed the strongest inhibition of proliferation.[7]

CompoundCell LineConcentrationProliferation InhibitionReference
VT-107 NCI-H226, NCI-H205210 µMSignificant reduction[8]
K-975 NCI-H226, NCI-H205210 µMSignificant reduction[8]

Note: VT-107 is a pan-TEAD inhibitor and an analog of this compound.

Table 3: In Vivo Efficacy

CompoundModelDosingResultReference
K-975 MPM Xenograft (NCI-H226)10-300 mg/kg, p.o. twice daily for 14 daysStrong anti-tumor effect[3][4]
K-975 MPM Xenograft (MSTO-211H)30-300 mg/kg, p.o. twice daily for 14 daysStrong anti-tumor effect[3][4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of this compound and K-975, based on published literature.

TEAD Auto-Palmitoylation Assay (Cell-free)

This assay is designed to measure the ability of a compound to inhibit the auto-palmitoylation of recombinant TEAD protein.

  • Protein Purification : Purify recombinant TEAD protein (e.g., TEAD1-YBD).

  • Compound Incubation : Incubate the purified TEAD protein with varying concentrations of the test inhibitor (e.g., this compound or K-975).

  • Palmitoylation Reaction : Initiate the palmitoylation reaction by adding a palmitoyl-CoA analog.

  • Detection : The level of TEAD palmitoylation is quantified, often using methods like Western blotting or mass spectrometry.

Cell Proliferation Assay

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Seeding : Plate cancer cell lines (e.g., NF2-deficient mesothelioma cells) in 96-well plates.

  • Compound Treatment : After cell attachment, treat the cells with a range of concentrations of this compound or K-975.

  • Incubation : Incubate the cells for a specified period (e.g., 72 to 144 hours).

  • Viability Measurement : Determine cell viability using a reagent such as CellTiter-Glo® or by direct cell counting. The results are often expressed as the concentration that inhibits 50% of cell growth (GI50).

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation : Subcutaneously inject human cancer cells (e.g., NCI-H226) into immunocompromised mice.

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration : Administer the test compound (e.g., K-975) or vehicle control to the mice, typically via oral gavage, at specified doses and schedules.

  • Monitoring : Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis : At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment.

The following diagram outlines a general experimental workflow for the comparative evaluation of TEAD inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Biochemical Biochemical Assays (TEAD Palmitoylation) PK Pharmacokinetics (PK) (Bioavailability, Half-life) Biochemical->PK Cellular Cell-Based Assays (Proliferation, Reporter) Cellular->PK PD Pharmacodynamics (PD) (Target Engagement) PK->PD Efficacy Efficacy Studies (Xenograft Models) PD->Efficacy Potency Compare Potency (IC50, GI50) Efficacy->Potency Efficacy_Comp Compare Efficacy (Tumor Growth Inhibition) Efficacy->Efficacy_Comp Safety Assess Safety Profile Efficacy->Safety Lead_Candidate Lead Candidate Selection Potency->Lead_Candidate Efficacy_Comp->Lead_Candidate Safety->Lead_Candidate Start Compound Synthesis (this compound, K-975) Start->Biochemical Start->Cellular

Caption: Workflow for Comparing TEAD Inhibitors.

Conclusion

Both this compound and K-975 are promising TEAD inhibitors with demonstrated preclinical activity against cancers with a dysregulated Hippo pathway. K-975 is well-characterized with substantial in vitro and in vivo data in malignant pleural mesothelioma models. This compound, while having less publicly available data, shows high potency in biochemical and cell-based assays. The choice between these or other TEAD inhibitors for further research and development will depend on a comprehensive evaluation of their respective potency, selectivity, pharmacokinetic properties, and safety profiles. The experimental frameworks outlined in this guide provide a basis for such comparative studies.

References

A Head-to-Head Comparison of Pan-TEAD Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of emerging pan-TEAD inhibitors. These agents, which primarily target the YAP/TAZ-TEAD transcriptional complex, represent a promising therapeutic strategy for cancers driven by Hippo pathway dysregulation.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation leads to the nuclear translocation of transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which then bind to the TEAD family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cancer cell growth, survival, and metastasis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a focal point for oncology drug discovery.

Most current pan-TEAD inhibitors function by binding to a conserved lipid pocket on TEAD proteins. This pocket is the site of a critical post-translational modification, S-palmitoylation, which is essential for TEAD's interaction with YAP and TAZ. By occupying this pocket, these small molecules allosterically disrupt the YAP/TAZ-TEAD protein-protein interface, effectively shutting down oncogenic signaling. This guide compares several leading pan-TEAD inhibitors based on available preclinical data.

At a Glance: Comparative Efficacy of Pan-TEAD Inhibitors

The following tables summarize the biochemical and cellular activities of prominent pan-TEAD inhibitors. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

Table 1: Biochemical Activity of Pan-TEAD Inhibitors

InhibitorTarget(s)Assay TypeIC50 (TEAD1)IC50 (TEAD2)IC50 (TEAD3)IC50 (TEAD4)Reference(s)
GNE-7883 Pan-TEADTR-FRET (YAP-TEAD Interaction)1.1 nM1.3 nM1.4 nM4.3 nM[2]
MYF-03-176 Pan-TEADPalmitoylation Assay47 nM-32 nM71 nM[3]
K-975 (VT104) Pan-TEADProtein-Protein InteractionPotent Inhibition--Potent Inhibition[4]
IK-930 TEAD Paralog-Selective-Potent Inhibition---[5]

Note: Specific IC50 values for K-975 and IK-930 in standardized biochemical assays are not consistently reported in publicly available literature. These compounds are known to potently inhibit TEAD activity through disruption of the YAP/TAZ interaction.

Table 2: Cellular Activity of Pan-TEAD Inhibitors

InhibitorCell LineAssay TypeIC50 / EC50Reference(s)
GNE-7883 OVCAR-8 (Ovarian)Cell Viability~10 nM[6]
MYF-03-176 NCI-H226 (Mesothelioma)TEAD Reporter Assay11 nM[3][7]
K-975 (VT104) NCI-H226 (Mesothelioma)Cell Viability (CTG)42 nM[8]
IK-930 Hippo-deficient cellsCell Proliferation<100 nM[9]

Table 3: In Vivo Efficacy of Pan-TEAD Inhibitors

InhibitorCancer ModelDosingOutcomeReference(s)
GNE-7883 OVCAR-8 Xenograft250 mg/kgStrong antitumor efficacy[6][10]
MYF-03-176 NCI-H226 Xenograft30-75 mg/kg, p.o. BIDSignificant tumor regression (54-68%)[3][7]
K-975 (VT104) NCI-H226 Xenograft0.3-3 mg/kg, p.o.Dose-dependent tumor growth blockage[8]
IK-930 Mesothelioma XenograftOral daily dosingAntitumor activity[5][11]

Signaling Pathway and Mechanism of Action

Pan-TEAD inhibitors primarily act by disrupting the Hippo-YAP/TAZ-TEAD signaling axis. The diagram below illustrates this pathway and the point of intervention for these inhibitors.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinase Core Kinase Cascade (Hippo ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ_cyto YAP/TAZ LATS1_2->YAP_TAZ_cyto phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/p-TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_cyto->YAP_TAZ_p YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Hippo OFF (translocation) TEAD TEAD1-4 YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Cell Proliferation, Survival Cell Proliferation, Survival Target_Genes->Cell Proliferation, Survival Inhibitor Pan-TEAD Inhibitors (e.g., VT104, IK-930) Inhibitor->TEAD blocks interaction TR_FRET_Workflow cluster_reagents Reagents cluster_process Assay Steps cluster_readout Readout His_TEAD His-tagged TEAD-YBD Step1 1. Incubate His-TEAD with Test Inhibitor His_TEAD->Step1 GST_YAP GST-tagged YAP peptide Step2 2. Add GST-YAP peptide GST_YAP->Step2 Eu_Ab Europium-Ab (anti-His) Step3 3. Add Eu-Ab and XL665-Ab Eu_Ab->Step3 XL665_Ab XL665-Ab (anti-GST) XL665_Ab->Step3 Inhibitor Test Inhibitor Inhibitor->Step1 Step1->Step2 Step2->Step3 Step4 4. Incubate Step3->Step4 Step5 5. Read TR-FRET Signal Step4->Step5 High_FRET High FRET Signal (No Inhibition) Step5->High_FRET if interaction occurs Low_FRET Low FRET Signal (Inhibition) Step5->Low_FRET if interaction is blocked

References

Tale of Two Mechanisms: A Comparative Guide to VT-105 and Other TEAD Inhibitors in Modulating the VGLL4-TEAD Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VT-105's performance against other alternative TEAD inhibitors, supported by experimental data. The focus is on the differential effects of these compounds on the interaction between the transcriptional repressor VGLL4 and the transcription factor TEAD.

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a key driver in various cancers. The TEAD family of transcription factors are the ultimate effectors of this pathway, which, when complexed with the coactivator YAP or its paralog TAZ, drive the expression of genes that promote cell proliferation and inhibit apoptosis. A natural antagonist to this interaction is the transcriptional cofactor Vestigial-like 4 (VGLL4), which competes with YAP/TAZ for TEAD binding, thereby repressing TEAD-mediated transcription and acting as a tumor suppressor. Small molecule inhibitors targeting the TEAD-YAP/TAZ interface are therefore a promising therapeutic strategy.

This guide compares two distinct classes of TEAD inhibitors: conventional inhibitors that primarily disrupt the YAP/TAZ-TEAD interaction, and a newer class of "molecular glues" that actively promote the formation of the repressive VGLL4-TEAD complex. This compound is a potent TEAD inhibitor that functions by binding to the central hydrophobic pocket of TEAD proteins, thereby inhibiting the crucial auto-palmitoylation step required for their stability and interaction with YAP/TAZ.[1] This guide will compare its mechanism and efficacy with other notable TEAD inhibitors.

Comparative Analysis of TEAD Inhibitors

The primary distinction among the TEAD inhibitors detailed below lies in their effect on the VGLL4-TEAD interaction. This is largely dictated by their chemical structure, specifically the presence or absence of a sulfonamide group.

  • Conventional TEAD Inhibitors (Non-VGLL4-Promoting): These compounds, including This compound , VT-104 , and GNE-7883 , function by occupying the lipid pocket of TEAD, which allosterically inhibits the interaction with YAP/TAZ. They do not, however, enhance the binding of the repressive cofactor VGLL4.[2][3] The anti-proliferative effects of these compounds are primarily dependent on disrupting the pro-tumorigenic YAP/TAZ-TEAD axis.

  • 'Molecular Glue' TEAD Inhibitors (VGLL4-Promoting): A distinct class of inhibitors, characterized by a sulfonamide moiety, such as VT-103 and Compound 2 , also bind to the TEAD lipid pocket but have the additional effect of stabilizing and promoting the interaction between TEAD and VGLL4.[2][3] This actively switches TEAD from a transcriptional activator to a repressor, leading to a different mechanism of anti-tumor activity. The efficacy of these compounds is critically dependent on the presence of VGLL4.[4]

  • Covalent TEAD Inhibitors: Compounds like K-975 represent another class of conventional inhibitors. K-975 covalently binds to a cysteine residue within the palmitate-binding pocket of TEAD, leading to irreversible inhibition of the YAP/TAZ-TEAD interaction.[5]

Below are tables summarizing the available quantitative data for these compounds.

Table 1: In Vitro Activity of TEAD Inhibitors
CompoundTarget(s)Mechanism of Action on VGLL4-TEAD InteractionYAP Reporter Assay IC50 (nM)Antiproliferative EC50/IC50 (nM)Cell Line
This compound Pan-TEADNot reported to promote; likely disruptive10.4[1]Not availableNot available
VT-103 TEAD1-selectivePromotes interaction ('Molecular Glue')[2]Not available~10-100[4]NCI-H226
VT-104 Pan-TEADDoes not promote interaction[2]Not availableNot availableNot available
K-975 Pan-TEAD (covalent)Not reported to promote; disruptive~50-100[6]~100-1000[6]NCI-H226
GNE-7883 Pan-TEADDoes not promote interaction[2]Not available115 / 333[7]OVCAR-8 / NCI-H226
Compound 2 Pan-TEADPromotes interaction ('Molecular Glue')[3]Not available~10-100[3]NCI-H226

Visualizing the Mechanisms

The following diagrams illustrate the distinct signaling pathways and experimental workflows discussed in this guide.

TEAD_Signaling_Pathways cluster_conventional Conventional Inhibition (e.g., this compound, GNE-7883) cluster_glue 'Molecular Glue' Mechanism (e.g., VT-103) YAP_T_conv YAP/TAZ TEAD_conv TEAD YAP_T_conv->TEAD_conv Activates Genes_conv Target Gene Expression (Proliferation) TEAD_conv->Genes_conv Promotes VT105 This compound VT105->TEAD_conv Inhibits VGLL4_conv VGLL4 VGLL4_conv->TEAD_conv Competes with YAP YAP_T_glue YAP/TAZ TEAD_glue TEAD YAP_T_glue->TEAD_glue Blocked Repression_glue Target Gene Repression TEAD_glue->Repression_glue Promotes VT103 VT-103 VT103->TEAD_glue Binds VGLL4_glue VGLL4 VGLL4_glue->TEAD_glue Stabilized Interaction

Caption: Differential mechanisms of TEAD inhibition.

Co_IP_Workflow start Cell Lysate containing Protein Complex (TEAD-VGLL4) antibody Add Primary Antibody (anti-TEAD) start->antibody beads Add Protein A/G Beads antibody->beads incubation Incubate to form Ab-Protein-Bead Complex beads->incubation wash Wash to remove non-specific binders incubation->wash elution Elute captured proteins wash->elution analysis Analyze by Western Blot (Probe for VGLL4) elution->analysis

Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these TEAD inhibitors are provided below.

Co-Immunoprecipitation (Co-IP) for TEAD-VGLL4 Interaction

This protocol is used to assess how different compounds affect the interaction between TEAD and VGLL4 in a cellular context.

  • Cell Lysis:

    • Culture cells (e.g., NCI-H226) to 80-90% confluency and treat with the desired concentration of TEAD inhibitor (e.g., this compound, VT-103) or DMSO vehicle control for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is the protein extract.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot analysis using a primary antibody against the "prey" protein (e.g., anti-VGLL4 antibody) to detect its presence in the immunoprecipitated TEAD complex. An increased VGLL4 signal in compound-treated samples compared to control indicates promotion of the interaction.

TEAD-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of TEAD in response to inhibitor treatment.

  • Cell Transfection:

    • Plate cells (e.g., HEK293T) in a multi-well plate.

    • Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter) and a constitutively expressed Renilla luciferase plasmid (as a transfection control). Plasmids expressing YAP and TEAD can also be co-transfected to enhance the signal.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, treat the cells with serial dilutions of the TEAD inhibitors (e.g., this compound) or DMSO control.

    • Incubate for an additional 24-48 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the compound concentration and fit a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of TEAD inhibitors on the viability and proliferation of cancer cell lines.

  • Cell Plating and Treatment:

    • Seed cancer cells (e.g., NCI-H226, MSTO-211H) in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Treat the cells with a range of concentrations of the TEAD inhibitors or DMSO control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a CO2 incubator.

  • ATP Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.

  • Data Analysis:

    • Normalize the data to the DMSO-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC50 or IC50 value.

References

Safety Operating Guide

Safe Disposal of VT-105: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling VT-105 must adhere to strict safety and disposal protocols to mitigate risks to both personnel and the environment. This guide provides essential information on the proper disposal procedures for this compound, a compound identified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1]

Key Safety and Hazard Information

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes the critical safety data for this compound (CAS No. 2417718-38-6).[1]

PropertyInformation
Chemical Formula C24H18F3N3O
Molecular Weight 421.420
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Storage Conditions Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]

Experimental Protocols for Safe Disposal

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Under no circumstances should this compound be released into the environment, including drains or water courses.[1]

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Carefully collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, lab coats), and empty containers.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Containerization and Labeling:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display the name "this compound," its CAS number (2417718-38-6), and the relevant GHS hazard pictograms (e.g., harmful, environmental hazard).

  • Temporary Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing or reducing agents.[1]

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company.

    • Ensure the disposal company is licensed to handle and transport chemical waste of this nature.

    • Follow all institutional, local, and national regulations governing hazardous waste disposal.

In the event of a spill, it is crucial to collect the spillage and handle it as hazardous waste, following the same disposal pathway.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VT105_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal Generate Generate this compound Waste Collect Collect & Segregate Waste Generate->Collect Containerize Containerize & Label Collect->Containerize Store Temporary Secure Storage Containerize->Store Arrange Arrange for Collection Store->Arrange Contact Waste Management Transport Transport by Certified Handler Arrange->Transport Dispose Dispose at Approved Facility Transport->Dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling VT-105

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of VT-105, a potent and selective TEAD inhibitor.

Compound Identification and Properties
PropertyValueReference
Product Name This compound[1]
Synonyms VT 105; VT105[1]
CAS Number 2417718-38-6[1]
Molecular Formula C24H18F3N3O[1]
Molecular Weight 421.420[1]
Physical Appearance Solid[1]
Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • Health Hazard: For acute toxicity.

  • Environmental Hazard: For aquatic toxicity.

Signal Word: Warning

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust be worn to protect against splashes.
Hand Protection Protective glovesImpervious gloves should be selected based on the specific laboratory conditions and duration of use.
Skin and Body Protection Impervious clothingA lab coat or other protective clothing is required to prevent skin contact.
Respiratory Protection Suitable respiratorUse in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

ProcedureGuidelines
Safe Handling Avoid inhalation, and contact with eyes and skin.[1] Avoid the formation of dust and aerosols.[1] Use only in areas with appropriate exhaust ventilation.[1] Wash skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]
Storage Keep the container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing.[1] Seek prompt medical attention.[1]
Skin Contact Thoroughly rinse the skin with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention.[1]
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Call a physician.[1]
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound Dispose of contents and container to an approved waste disposal plant.[1] Avoid release to the environment.[1]
Contaminated Materials Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
Spillage Collect spillage.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting, from preparation to disposal.

VT105_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment B Prepare Well-Ventilated Workspace A->B Proceed C Weigh/Measure This compound B->C Enter Handling Phase D Dissolve/Dilute in Solvent C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste via Approved Channels G->H I Doff and Dispose of Contaminated PPE H->I

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.